L-Threonine-13C4,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-KJQIOZMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.084 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Weight of L-Threonine-¹³C₄,¹⁵N
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for calculating the molecular weight of the isotopically labeled amino acid, L-Threonine-¹³C₄,¹⁵N. This information is critical for applications in metabolic research, quantitative proteomics (e.g., SILAC), and as an internal standard in mass spectrometry.
Introduction
L-Threonine is an essential amino acid with the standard chemical formula C₄H₉NO₃.[1][2][3][4] The isotopically labeled variant, L-Threonine-¹³C₄,¹⁵N, is a stable, non-radioactive molecule where all four carbon atoms are replaced by the carbon-13 (¹³C) isotope, and the nitrogen atom is replaced by the nitrogen-15 (¹⁵N) isotope. This labeling results in a precisely defined mass shift, making it an invaluable tool for distinguishing it from its naturally occurring counterpart in complex biological samples.
The accurate determination of its molecular weight is fundamental for instrument calibration, data analysis in mass spectrometry-based experiments, and stoichiometric calculations in various biochemical assays.
Methodology for Molecular Weight Calculation
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound, the specific masses of the isotopes must be used instead of the standard atomic weights of the elements.
The molecular formula for L-Threonine-¹³C₄,¹⁵N is:
¹³C₄H₉¹⁵NO₃
The calculation involves the following steps:
-
Identify each element and isotope in the molecular formula.
-
Determine the number of atoms for each element and isotope.
-
Obtain the precise atomic mass for each specific isotope (¹³C, ¹⁵N) and the standard atomic weight for the unlabeled elements (H, O).
-
Calculate the total mass for each component by multiplying the atom count by its corresponding atomic mass.
-
Sum the total masses of all components to determine the final molecular weight.
The logical workflow for this calculation is illustrated in the diagram below.
Data Presentation
The calculation of the molecular weight for L-Threonine-¹³C₄,¹⁵N is based on the precise atomic masses of its constituent isotopes. These values are summarized in the table below.
| Element / Isotope | Symbol | Number of Atoms | Atomic Mass (Da) | Total Mass Contribution (Da) |
| Carbon-13 | ¹³C | 4 | 13.003355 | 52.013420 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen-15 | ¹⁵N | 1 | 15.000109 | 15.000109 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 124.082529 |
Note: The standard atomic weights for Hydrogen and Oxygen are used as they are not specified as isotopically labeled.[5] The isotopic masses for ¹³C and ¹⁵N are used as specified in the compound name.
Conclusion
Based on the summation of the precise isotopic and atomic masses of its constituent atoms, the calculated molecular weight of L-Threonine-¹³C₄,¹⁵N is 124.083 g/mol (rounded to three decimal places).
This value represents the monoisotopic mass, which is the most relevant value for high-resolution mass spectrometry analysis. Researchers and professionals in drug development should use this value for accurate quantification and identification of this labeled standard in experimental settings.
References
- 1. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]
- 2. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Threonine [webbook.nist.gov]
- 4. 72-19-5 CAS MSDS (L-Threonine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
L-Threonine-¹³C₄,¹⁵N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of the stable isotope-labeled amino acid, L-Threonine-¹³C₄,¹⁵N. This isotopologue is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of threonine metabolism and protein dynamics.
Core Chemical and Physical Properties
L-Threonine-¹³C₄,¹⁵N is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling results in a predictable mass shift, making it an ideal internal standard and tracer in mass spectrometry-based analyses.[1][2]
| Property | Value | Reference |
| Molecular Formula | ¹³C₄H₉¹⁵NO₃ | [3] |
| Molecular Weight | 124.08 g/mol | [3][4] |
| CAS Number | 202468-39-1 | |
| Appearance | Solid | |
| Melting Point | 256 °C (decomposes) | |
| Isotopic Enrichment | >98% for ¹³C and >98% for ¹⁵N | |
| Synonyms | SILAC Amino Acid |
Applications in Research
The unique properties of L-Threonine-¹³C₄,¹⁵N make it invaluable for a range of applications in life sciences research:
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Quantitative Proteomics (SILAC): Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as L-Threonine-¹³C₄,¹⁵N. This allows for the direct comparison of protein abundance between different cell populations.
-
Metabolic Flux Analysis (MFA): L-Threonine-¹³C₄,¹⁵N is used as a tracer to delineate and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can gain a dynamic understanding of cellular metabolism.
-
Biomolecular NMR Spectroscopy: Isotope labeling with ¹³C and ¹⁵N is essential for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. L-Threonine-¹³C₄,¹⁵N can be incorporated into proteins to aid in resonance assignment and to probe the structure and function of threonine residues.
Experimental Protocols
While specific experimental conditions will vary depending on the research question and model system, the following sections provide detailed methodologies for key experiments utilizing L-Threonine-¹³C₄,¹⁵N.
Quantitative Proteomics using SILAC
This protocol outlines a typical workflow for a SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).
Materials:
-
SILAC-grade cell culture medium deficient in L-threonine.
-
"Light" L-Threonine.
-
"Heavy" L-Threonine-¹³C₄,¹⁵N.
-
Dialyzed fetal bovine serum (dFBS).
-
Cell lysis buffer.
-
Protease inhibitors.
-
Trypsin for protein digestion.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, supplement the threonine-deficient medium with unlabeled L-threonine.
-
For the "heavy" population, supplement the threonine-deficient medium with L-Threonine-¹³C₄,¹⁵N.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations while maintaining the other as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the peptide pairs.
-
The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two cell populations.
-
Metabolic Flux Analysis
This protocol describes a general approach for tracing the metabolic fate of L-Threonine-¹³C₄,¹⁵N.
Materials:
-
Cell culture medium with a defined composition.
-
L-Threonine-¹³C₄,¹⁵N.
-
Metabolite extraction buffer (e.g., cold methanol/water).
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.
Methodology:
-
Isotope Labeling:
-
Culture cells in a medium where the standard L-threonine is replaced with L-Threonine-¹³C₄,¹⁵N.
-
The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
-
-
Metabolite Extraction:
-
Quench cellular metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the intracellular metabolites using a cold extraction buffer.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS to identify and quantify the mass isotopologue distribution of threonine and its downstream metabolites.
-
-
Flux Calculation:
-
Use metabolic modeling software to fit the measured mass isotopologue distributions to a metabolic network model.
-
This analysis will provide quantitative values for the fluxes through the relevant metabolic pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows where L-Threonine-¹³C₄,¹⁵N is a valuable tool.
Caption: Metabolic fate of L-Threonine-¹³C₄,¹⁵N in cellular metabolism.
Caption: General experimental workflow for SILAC-based quantitative proteomics.
Caption: The role of amino acids in the mTORC1 signaling pathway.
Conclusion
L-Threonine-¹³C₄,¹⁵N is a versatile and powerful tool for modern biological research. Its applications in quantitative proteomics, metabolic flux analysis, and NMR spectroscopy provide researchers with the ability to gain deep insights into the complex dynamics of cellular processes. The detailed methodologies and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research endeavors.
References
An In-Depth Technical Guide to the Synthesis and Purification of L-Threonine-¹³C₄,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of L-Threonine-¹³C₄,¹⁵N, a stable isotope-labeled amino acid crucial for a wide range of research applications, including metabolic studies, protein structure determination, and as an internal standard in quantitative mass spectrometry. This document details the primary methodologies for its production, focusing on microbial fermentation, and outlines the subsequent purification steps necessary to achieve the high purity required for scientific research.
Synthesis of L-Threonine-¹³C₄,¹⁵N via Microbial Fermentation
The most common and cost-effective method for producing L-Threonine-¹³C₄,¹⁵N is through microbial fermentation, utilizing genetically engineered strains of bacteria, typically Escherichia coli or Corynebacterium glutamicum. These microorganisms are cultured in a defined minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and a ¹⁵N-labeled ammonium salt, respectively. This ensures the incorporation of the stable isotopes into the L-threonine molecule.
Fermentation Protocol
A fed-batch fermentation strategy is often employed to maximize the yield and efficiency of isotope incorporation. This process involves the controlled feeding of the labeled nutrients throughout the fermentation process.
1.1.1. Microorganism: A genetically modified strain of E. coli with an enhanced L-threonine production pathway is typically used.
1.1.2. Culture Medium: The fermentation medium is a critical component for successful isotopic labeling. A typical medium composition is provided in Table 1. The key components are the ¹³C-labeled glucose as the carbon source and ¹⁵N-labeled ammonium sulfate or ammonium chloride as the nitrogen source.
Table 1: Composition of Fermentation Medium for L-Threonine-¹³C₄,¹⁵N Production
| Component | Concentration | Purpose |
| [U-¹³C₆]-Glucose | 20-40 g/L (initial), fed-batch | Primary carbon source |
| (¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl | 10-20 g/L | Primary nitrogen source |
| KH₂PO₄ | 1-2 g/L | Phosphorus source and buffering agent |
| MgSO₄·7H₂O | 0.5-1 g/L | Source of magnesium ions |
| Trace Element Solution | 1-2 mL/L | Provides essential micronutrients |
| Antifoaming Agent | As needed | Prevents excessive foaming |
1.1.3. Fermentation Conditions: The fermentation is carried out in a bioreactor with precise control over temperature, pH, and dissolved oxygen levels to ensure optimal cell growth and L-threonine production. The typical conditions are summarized in Table 2.
Table 2: Fermentation Parameters for L-Threonine-¹³C₄,¹⁵N Production
| Parameter | Optimal Range |
| Temperature | 37°C |
| pH | 6.8 - 7.2 (controlled with ¹⁵NH₄OH) |
| Dissolved Oxygen (DO) | 20-30% of air saturation |
| Agitation | 200-800 rpm |
| Fermentation Time | 36-48 hours |
Biosynthetic Pathway of L-Threonine
The synthesis of L-threonine in E. coli starts from aspartate, which is derived from the citric acid cycle intermediate, oxaloacetate. The carbon backbone is derived from glucose via glycolysis and the citric acid cycle, and the amino group is derived from the ammonium salt in the medium. The pathway involves a series of enzymatic reactions, as depicted in the following diagram.
Purification of L-Threonine-¹³C₄,¹⁵N
Following fermentation, the L-Threonine-¹³C₄,¹⁵N must be separated from the biomass, residual medium components, and other metabolites. A multi-step purification process is employed to achieve high purity.
Downstream Processing Workflow
The general workflow for the purification of L-Threonine-¹³C₄,¹⁵N from the fermentation broth is illustrated below.
Experimental Protocols
2.2.1. Cell Removal: The first step is to separate the bacterial cells from the fermentation broth. This is typically achieved by centrifugation at 10,000 x g for 15 minutes or through microfiltration.
2.2.2. Ion-Exchange Chromatography: The cell-free supernatant is then subjected to ion-exchange chromatography to separate the L-threonine from other charged molecules. Since L-threonine is a zwitterionic molecule, either cation or anion exchange chromatography can be used depending on the pH of the buffer. A common approach is to use a strong acid cation exchange resin.
-
Resin: Strong acid cation exchange resin (e.g., Dowex 50W X8).
-
Equilibration: The column is equilibrated with a low pH buffer (e.g., 0.1 M HCl).
-
Loading: The supernatant, adjusted to a low pH (around 2-3), is loaded onto the column. L-threonine will bind to the resin.
-
Washing: The column is washed with the equilibration buffer to remove unbound impurities.
-
Elution: L-threonine is eluted from the column using a buffer with a higher pH or an increasing salt concentration (e.g., 2 M NH₄OH).
2.2.3. Crystallization: The fractions containing L-threonine are pooled, and the solvent is evaporated under reduced pressure to concentrate the solution. The concentrated solution is then subjected to crystallization.
-
Solvent: The concentrated aqueous solution is often mixed with a water-miscible organic solvent, such as ethanol, to reduce the solubility of L-threonine and induce crystallization.
-
Temperature: The solution is slowly cooled to promote the formation of well-defined crystals.
-
Filtration and Washing: The crystals are collected by filtration and washed with a cold solvent (e.g., ethanol/water mixture) to remove any remaining impurities.
2.2.4. Drying: The purified L-Threonine-¹³C₄,¹⁵N crystals are dried under vacuum to remove any residual solvent.
Quality Control and Data Presentation
The final product must be rigorously tested to confirm its identity, purity, and isotopic enrichment.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess isotopic enrichment at each carbon position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the labeled molecule and to quantify the overall isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) is a common technique for this analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.
Quantitative Data
The synthesis and purification processes are monitored to ensure high yield and purity. Table 3 provides typical quantitative data for the production of L-Threonine-¹³C₄,¹⁵N.
Table 3: Typical Quantitative Data for L-Threonine-¹³C₄,¹⁵N Production
| Parameter | Typical Value |
| L-Threonine Titer in Fermentation Broth | 20-40 g/L |
| Overall Recovery Yield | 70-85% |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Enrichment (¹³C) | >98 atom % |
| Isotopic Enrichment (¹⁵N) | >98 atom % |
Conclusion
The production of high-purity L-Threonine-¹³C₄,¹⁵N is a well-established process that relies on the combination of microbial fermentation with stable isotope-labeled precursors and a robust downstream purification strategy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this essential research compound. The high isotopic enrichment and chemical purity achievable through these methods ensure the reliability and accuracy of data obtained in a wide array of scientific investigations.
References
The Definitive Guide to L-Threonine-¹³C₄,¹⁵N: Ensuring Isotopic Purity for High-Precision Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Technical Deep Dive into the Application and Quality Control of L-Threonine-¹³C₄,¹⁵N
In the landscape of modern quantitative proteomics and metabolomics, the precision of mass spectrometry data is paramount. Stable isotope-labeled internal standards are the cornerstone of accurate quantification, and among these, L-Threonine-¹³C₄,¹⁵N has emerged as a critical tool. This technical guide provides an in-depth exploration of the isotopic purity of L-Threonine-¹³C₄,¹⁵N, its application in mass spectrometry, and detailed experimental protocols for its use and verification.
Core Specifications of L-Threonine-¹³C₄,¹⁵N
The utility of L-Threonine-¹³C₄,¹⁵N as an internal standard is fundamentally dependent on its isotopic and chemical purity. High enrichment of ¹³C and ¹⁵N isotopes ensures a distinct mass shift from the endogenous analyte, minimizing signal overlap and enhancing analytical accuracy. The data presented below is a summary of typical specifications from leading commercial suppliers.
| Parameter | Specification | Significance in Mass Spectrometry |
| Isotopic Enrichment | ||
| ¹³C Atom Percent | ≥ 98%[1] | Provides a clear mass separation from the natural abundance ¹²C isotopes, reducing spectral interference. |
| ¹⁵N Atom Percent | ≥ 98%[1] | Further increases the mass shift and distinguishes the standard from naturally occurring ¹⁴N. |
| Chemical Purity | ≥ 95% (CP)[1] | Ensures that the analytical signal is not confounded by impurities, leading to more accurate quantification. |
| Molecular Formula | ¹³C₄H₉¹⁵NO₃ | Defines the exact isotopic composition of the molecule. |
| Molecular Weight | ~124.08 g/mol [1] | The increased mass due to the heavy isotopes is the basis for its use as an internal standard. |
| Mass Shift (M+) | M+5[1] | A 5 Dalton mass difference from unlabeled L-Threonine provides excellent resolution in most mass spectrometers. |
Experimental Protocols
I. Protocol for Isotopic Purity Determination of L-Threonine-¹³C₄,¹⁵N by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for verifying the isotopic enrichment of L-Threonine-¹³C₄,¹⁵N using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of L-Threonine-¹³C₄,¹⁵N in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is suitable for separating the amino acid from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient can be used to elute the polar amino acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: > 60,000 to resolve isotopic peaks.
-
3. Data Analysis and Isotopic Enrichment Calculation:
-
Extract the ion chromatogram for the [M+H]⁺ ion of L-Threonine-¹³C₄,¹⁵N (expected m/z ~125.08).
-
Obtain the mass spectrum for the chromatographic peak.
-
Identify the monoisotopic peak and the subsequent isotopic peaks.
-
Correct the measured intensities of the isotopologue peaks by subtracting the contribution of natural isotopic abundances from the unlabeled portion of the sample.
-
The isotopic purity is calculated based on the corrected intensities of the representative isotopologue ions. Several software tools and custom scripts can be used for these calculations.
II. Protocol for Amino Acid Quantification in Plasma using L-Threonine-¹³C₄,¹⁵N as an Internal Standard
This protocol describes the use of L-Threonine-¹³C₄,¹⁵N for the quantification of endogenous L-Threonine in plasma samples by LC-MS/MS.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 100 µL of ice-cold acetonitrile containing a known concentration of L-Threonine-¹³C₄,¹⁵N (the internal standard).
-
Vortex the mixture to precipitate proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a HILIC or a mixed-mode column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous to retain and elute the amino acids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endogenous L-Threonine: Precursor ion (m/z ~120.06) -> Product ion (e.g., m/z ~74.06).
-
L-Threonine-¹³C₄,¹⁵N (IS): Precursor ion (m/z ~125.08) -> Product ion (e.g., m/z ~78.08).
-
-
3. Quantification:
-
Generate a calibration curve using known concentrations of unlabeled L-Threonine spiked with a constant concentration of the internal standard.
-
Calculate the peak area ratio of the endogenous L-Threonine to the L-Threonine-¹³C₄,¹⁵N internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of L-Threonine in the plasma samples by interpolating their peak area ratios on the calibration curve.
Application in Metabolic Flux Analysis
L-Threonine-¹³C₄,¹⁵N is a powerful tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By tracking the incorporation of the stable isotopes from L-Threonine-¹³C₄,¹⁵N into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.
Threonine Metabolism and Signaling
Threonine is an essential amino acid that plays a central role in protein synthesis and can be catabolized to produce acetyl-CoA and glycine. Acetyl-CoA is a key intermediate that enters the tricarboxylic acid (TCA) cycle for energy production. Threonine metabolism is also linked to important signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
By using L-Threonine-¹³C₄,¹⁵N as a tracer, the labeled carbon and nitrogen atoms can be tracked as they are incorporated into glycine, acetyl-CoA, and subsequently into intermediates of the TCA cycle. This allows for the quantification of the flux through these pathways.
References
L-Threonine-¹³C₄,¹⁵N: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for L-Threonine-¹³C₄,¹⁵N, an isotopically labeled essential amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reliability of experimental results. This guide synthesizes available data on its storage, handling, potential degradation pathways, and the methodologies used to assess its stability.
Core Stability and Recommended Storage
L-Threonine-¹³C₄,¹⁵N, in its solid form, is a stable compound when stored under appropriate conditions. The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical stability of the threonine molecule. The primary factors influencing its stability are temperature, humidity, and light exposure.
Based on manufacturer recommendations and general knowledge of amino acid stability, the following storage conditions are advised to ensure a shelf life of at least two years:
| Parameter | Recommended Condition | Rationale |
| Temperature | 5°C to 25°C (41°F to 77°F) | Prevents thermal degradation. |
| Humidity | Below 60% Relative Humidity (RH) | L-Threonine is sensitive to moisture, which can lead to clumping and potential degradation. |
| Light | Store in a light-resistant container | Protects against photodegradation. |
| Atmosphere | Store in a tightly sealed container | Minimizes exposure to air and potential oxidation. |
It is also crucial to avoid contact with strong oxidizing agents, as they can lead to chemical degradation.
Forced Degradation Studies: Understanding Stability Limits
Forced degradation, or stress testing, is a critical process in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. According to the International Council for Harmonisation (ICH) guidelines, a target degradation of 5-20% is ideal for developing and validating stability-indicating analytical methods.[1][2]
Typical Stress Conditions for L-Threonine-¹³C₄,¹⁵N
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl at 40-80°C | Cleavage of the amino acid backbone. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH at 40-80°C | Racemization and other base-catalyzed reactions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the amino and hydroxyl groups. |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., >50-60°C) | Decarboxylation and other thermal decomposition reactions. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines: not less than 1.2 million lux hours and 200 watt-hours/m²) | Photolytic cleavage and formation of reactive species. |
Potential Degradation Pathways
While biological degradation of L-threonine is well-documented to proceed via enzymes like threonine dehydrogenase and threonine aldolase, the chemical degradation pathways under stress conditions are of primary concern for storage and handling.
Based on the chemical structure of threonine, the following non-enzymatic degradation pathways can be postulated under forced degradation conditions:
-
Deamination: Loss of the amino group, particularly under hydrolytic conditions.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, often induced by heat.
-
Oxidation: The hydroxyl and amino groups are susceptible to oxidation, which can lead to a variety of degradation products.
-
Cleavage: The carbon-carbon bonds of the amino acid backbone can be cleaved under harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.
The following diagram illustrates the key factors that can influence the stability of L-Threonine-¹³C₄,¹⁵N.
Experimental Protocols for Stability Assessment
A robust assessment of L-Threonine-¹³C₄,¹⁵N stability involves a well-designed forced degradation study coupled with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Protocol for a Forced Degradation Study of Solid L-Threonine-¹³C₄,¹⁵N
This protocol outlines a general procedure for conducting a forced degradation study on the solid form of L-Threonine-¹³C₄,¹⁵N.
Objective: To generate potential degradation products and assess the intrinsic stability of solid L-Threonine-¹³C₄,¹⁵N under various stress conditions.
Materials:
-
L-Threonine-¹³C₄,¹⁵N (solid)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Calibrated stability chambers (for temperature, humidity, and photostability)
-
Appropriate glassware
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of L-Threonine-¹³C₄,¹⁵N for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, increase the temperature to 60°C or use 1 M HCl.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH. Similar to acid hydrolysis, increase temperature or molarity if no degradation is observed.
-
Oxidation: Dissolve the sample in a 3% solution of hydrogen peroxide and store at room temperature for a defined period.
-
Thermal Degradation: Place the solid sample in a stability chamber at an elevated temperature (e.g., 60°C) for a specified duration.
-
Photostability: Expose the solid sample to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At predefined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples as necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques like mass spectrometry (MS).
-
The following diagram illustrates a typical workflow for a forced degradation study.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. For L-Threonine-¹³C₄,¹⁵N, a reversed-phase HPLC method with either UV or mass spectrometric detection is commonly employed. The method must be able to resolve the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.
Conclusion
L-Threonine-¹³C₄,¹⁵N is a stable compound when stored under the recommended conditions of cool, dry, and dark environments. Adherence to these storage guidelines is essential for maintaining the integrity and purity of the compound, thereby ensuring the validity of research outcomes. Forced degradation studies, conducted according to established protocols, are invaluable for understanding the intrinsic stability of the molecule and for the development of robust, stability-indicating analytical methods. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is critical for the successful application of L-Threonine-¹³C₄,¹⁵N in their work.
References
The Principle of Using Stable Isotopes in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracing in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technique for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic basis of disease and drug action.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful technique for dissecting the intricate network of metabolic reactions within a biological system.[1][2][3] The fundamental principle lies in the introduction of molecules enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopically labeled compounds, or "tracers," are chemically identical to their naturally abundant counterparts and thus participate in the same biochemical reactions without perturbing the system's physiology.[1]
By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can map the flow of atoms through metabolic pathways. This allows for the qualitative identification of active metabolic routes and the quantitative measurement of the rates of these pathways, a concept known as metabolic flux analysis (MFA). The primary analytical platforms used to detect and quantify isotopic enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The key advantage of using stable isotopes is their safety, allowing for their use in a wide range of experimental models, from cell cultures to preclinical animal models and even human clinical trials. This versatility makes stable isotope tracing an indispensable tool in both basic and translational research, including drug discovery and development.
Experimental Workflows
The successful implementation of a stable isotope tracing study requires careful planning and execution. The general workflow can be broken down into several key stages, from experimental design to data analysis.
Figure 1: General experimental workflow for a stable isotope tracing study.
Detailed Experimental Protocols
In Vitro: ¹³C-Glucose Tracing in Cultured Mammalian Cells
This protocol outlines a typical procedure for tracing the metabolism of ¹³C-labeled glucose in adherent mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
Glucose-free DMEM or RPMI-1640 medium
-
Uniformly labeled [U-¹³C₆]-glucose
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free basal medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add dialyzed FBS and other necessary supplements. Pre-warm the medium to 37°C.
-
Initiation of Labeling: Aspirate the existing growth medium from the cells. Wash the cells once with sterile PBS to remove residual unlabeled glucose. Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period. For steady-state analysis, the incubation time should be sufficient to allow for isotopic equilibrium in the metabolites of interest (typically 6-24 hours). For kinetic studies, multiple time points will be required.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench all enzymatic activity and precipitate proteins.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis by MS or NMR.
-
In Vivo: Stable Isotope Tracing in a Mouse Model
This protocol provides a general framework for conducting an in vivo stable isotope tracing study in mice.
Materials:
-
Experimental mice (e.g., tumor-bearing xenograft model)
-
Sterile saline solution
-
Isotopically labeled tracer (e.g., [U-¹³C₆]-glucose)
-
Anesthetic
-
Surgical tools
-
Liquid nitrogen
-
Homogenization buffer (e.g., methanol:water)
-
Tissue homogenizer
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions. For studies of glucose metabolism, mice are typically fasted for a defined period (e.g., 6 hours) before tracer administration.
-
Tracer Administration: The labeled tracer can be administered through various routes, including intravenous (tail vein) injection, intraperitoneal injection, or oral gavage. The choice of administration route and the dose of the tracer should be optimized for the specific experimental question.
-
Tracer Circulation and Tissue Labeling: Allow the tracer to circulate and be metabolized by the tissues for a predetermined duration. This can range from minutes to several hours depending on the metabolic pathways being investigated.
-
Tissue Collection:
-
Anesthetize the mouse.
-
Surgically resect the tissues of interest (e.g., tumor and adjacent normal tissue).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
-
Metabolite Extraction from Tissues:
-
The frozen tissue is pulverized into a fine powder under liquid nitrogen.
-
A known weight of the powdered tissue is transferred to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol).
-
The tissue is homogenized using a bead beater or other appropriate homogenizer.
-
-
Sample Processing:
-
The homogenate is centrifuged at high speed to pellet tissue debris and proteins.
-
The supernatant containing the metabolites is collected.
-
The extract is dried and stored at -80°C until analysis.
-
Data Presentation: Quantitative Insights into Metabolism
A key output of stable isotope tracing studies is quantitative data that provides insights into the activity of metabolic pathways. This data is often presented in tables to facilitate comparison between different experimental conditions.
Metabolic Flux Analysis in Cancer Cells
Metabolic flux analysis (MFA) uses the isotopic labeling patterns in metabolites to calculate the rates of metabolic reactions. The table below shows hypothetical flux data for central carbon metabolism in a cancer cell line under two different conditions, illustrating how stable isotope tracing can reveal metabolic reprogramming.
| Metabolic Flux (relative to Glucose Uptake) | Condition A (Control) | Condition B (Drug Treatment) |
| Glycolysis | ||
| Glucose Uptake | 100 | 80 |
| Lactate Secretion | 85 | 55 |
| Pentose Phosphate Pathway | ||
| G6P -> R5P | 10 | 15 |
| TCA Cycle | ||
| Pyruvate -> Acetyl-CoA | 5 | 10 |
| Glutamine -> α-Ketoglutarate | 20 | 25 |
| Citrate -> Acetyl-CoA (Fatty Acid Synthesis) | 2 | 5 |
Data are hypothetical and for illustrative purposes.
Fractional Enrichment of Metabolites
Fractional enrichment represents the percentage of a metabolite pool that is labeled with the stable isotope. This provides a direct measure of the contribution of the tracer to the synthesis of that metabolite.
| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Knockdown |
| Pyruvate (M+3) | 60 ± 5 | 45 ± 4 |
| Lactate (M+3) | 55 ± 6 | 40 ± 5 |
| Citrate (M+2) | 30 ± 3 | 20 ± 2 |
| Aspartate (M+2) | 25 ± 4 | 15 ± 3 |
| Glutamate (M+2 from Glucose) | 10 ± 2 | 5 ± 1 |
Data are presented as mean ± standard deviation and are hypothetical, based on a ¹³C-glucose tracing experiment.
Pharmacokinetic Parameters of a Stable Isotope-Labeled Drug
Stable isotopes are also used in drug development to assess the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. Co-administering a labeled and unlabeled version of a drug allows for the precise determination of pharmacokinetic parameters.
| Parameter | Unlabeled Drug | ¹³C-Labeled Drug |
| Cmax (ng/mL) | 500 ± 50 | 510 ± 55 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.5 |
| AUC (ng*h/mL) | 2500 ± 300 | 2550 ± 310 |
| t1/2 (h) | 4.2 ± 0.8 | 4.3 ± 0.9 |
| Bioavailability (%) | N/A | 85 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical.
Visualization of Metabolic and Signaling Pathways
Diagrams are essential for visualizing the complex interplay of metabolic and signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Tracing ¹³C from Glucose through Central Carbon Metabolism
This diagram illustrates how carbon atoms from uniformly labeled ¹³C-glucose are incorporated into key intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle.
Figure 2: Tracing ¹³C from glucose through central carbon metabolism.
mTOR Signaling and its Influence on Metabolism
The mTOR signaling pathway is a central regulator of cell growth and metabolism. Stable isotope tracing studies have been instrumental in demonstrating how mTORC1 activation promotes anabolic processes like glycolysis and lipid synthesis.
References
An In-Depth Technical Guide to SILAC Proteomics with L-Threonine-¹³C₄,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics. While delving into the core principles of SILAC, this document will specifically address the application of the stable isotope-labeled amino acid L-Threonine-¹³C₄,¹⁵N. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret SILAC experiments.
Introduction to SILAC Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the accurate relative quantification of protein abundance between different cell populations[1][2][3]. The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in the presence of the natural "light" amino acid[1][2].
The "heavy" and "light" cell populations can then be subjected to different experimental conditions, such as drug treatment or the induction of a specific cellular process. After the experimental endpoint, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS). Because the heavy and light amino acids are chemically identical, they do not affect cellular metabolism or protein function. However, the mass difference introduced by the stable isotopes allows for the direct comparison of the relative abundance of thousands of proteins in a single MS analysis.
The key advantages of SILAC include:
-
High Accuracy and Precision: As the samples are combined at the beginning of the workflow, SILAC minimizes experimental variability that can be introduced during sample preparation.
-
In Vivo Labeling: The labeling occurs metabolically within living cells, providing a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.
-
Multiplexing Capabilities: SILAC can be extended to compare three or more conditions simultaneously by using amino acids with different stable isotope compositions.
While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC due to the specificity of the trypsin enzyme, the use of other amino acids like L-Threonine can provide complementary information, particularly in studies focused on protein phosphorylation and post-translational modifications.
The Role of L-Threonine-¹³C₄,¹⁵N in SILAC
L-Threonine is an essential amino acid and a key site for post-translational modifications, most notably phosphorylation. The use of isotopically labeled L-Threonine, such as L-Threonine-¹³C₄,¹⁵N, in SILAC experiments allows for the direct quantification of changes in threonine phosphorylation and overall protein abundance.
Properties of L-Threonine-¹³C₄,¹⁵N:
| Property | Value |
| Molecular Formula | ¹³C₄H₉¹⁵NO₃ |
| Mass Shift | +5 Da |
| Isotopic Purity | Typically >98% ¹³C, >98% ¹⁵N |
The +5 Dalton mass shift for each incorporated L-Threonine-¹³C₄,¹⁵N residue allows for the clear differentiation of heavy and light peptides in the mass spectrometer.
Experimental Protocol for SILAC Proteomics
This section outlines a general protocol for a SILAC experiment. While the example focuses on the well-established use of labeled Arginine and Lysine, the principles are directly applicable to experiments using L-Threonine-¹³C₄,¹⁵N.
Cell Culture and Metabolic Labeling
-
Selection of Cell Line: Choose a cell line that is auxotrophic for the amino acid to be labeled (e.g., requires external threonine for growth).
-
SILAC Media Preparation:
-
Prepare custom cell culture medium that lacks the natural ("light") version of the amino acid to be labeled. For a threonine-focused experiment, this would be threonine-free medium.
-
Supplement the "light" medium with the natural L-Threonine at its normal concentration.
-
Supplement the "heavy" medium with L-Threonine-¹³C₄,¹⁵N at the same concentration as the light amino acid.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "heavy" and "light" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and MS analysis after several passages. Greater than 95% incorporation is recommended.
-
Experimental Treatment and Cell Harvesting
-
Experimental Conditions: Once complete labeling is achieved, subject the "heavy" and "light" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry
-
Mixing of Lysates: Combine equal amounts of protein from the "heavy" and "light" cell lysates.
-
Protein Digestion:
-
Proteins can be digested either in-solution or in-gel after SDS-PAGE separation.
-
For in-solution digestion, reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to arginine and lysine residues. For studies focusing on threonine phosphorylation, other proteases like Glu-C or chymotrypsin may be used in parallel to generate overlapping peptides.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
For complex proteomes, peptide fractionation by methods such as strong cation exchange (SCX) or high-pH reversed-phase chromatography can improve proteome coverage.
-
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most abundant precursor ions in a survey scan are selected for fragmentation (MS/MS).
Data Analysis
-
Database Searching: Use a search engine like MaxQuant, Proteome Discoverer, or Spectronaut to identify the peptides and proteins from the MS/MS spectra by searching against a protein sequence database.
-
SILAC Quantification: The software will identify the "heavy" and "light" peptide pairs and calculate the ratio of their intensities. This ratio reflects the relative abundance of the protein in the two cell populations.
-
Data Interpretation: The SILAC ratios are typically log2-transformed. A log2 ratio greater than 1 or less than -1 (indicating a 2-fold change) is often considered a threshold for significant changes in protein abundance.
Data Presentation: Quantitative Analysis of the TGF-β Signaling Pathway
To illustrate how quantitative data from a SILAC experiment is presented, the following table shows a hypothetical dataset from a study investigating the effect of a drug on the TGF-β signaling pathway. In this example, cells were labeled with "heavy" L-Threonine-¹³C₄,¹⁵N and treated with the drug, while "light" cells served as the vehicle control.
| Protein Name | Gene Symbol | Log₂ (Heavy/Light Ratio) | p-value | Regulation |
| Transforming growth factor-beta receptor type 1 | TGFBR1 | -1.58 | 0.002 | Down-regulated |
| Smad family member 2 | SMAD2 | -1.21 | 0.011 | Down-regulated |
| Smad family member 3 | SMAD3 | -1.15 | 0.015 | Down-regulated |
| Smad family member 4 | SMAD4 | 0.12 | 0.85 | Unchanged |
| Serine/threonine-protein kinase receptor R3 | ACVR1B | -0.98 | 0.045 | Down-regulated |
| Inhibitor of DNA binding 1 | ID1 | -2.10 | 0.0005 | Down-regulated |
| Plasminogen activator inhibitor 1 | SERPINE1 | -1.89 | 0.001 | Down-regulated |
This table clearly summarizes the quantitative changes in key proteins of the TGF-β pathway, allowing for easy identification of drug targets and affected downstream effectors.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for a SILAC proteomics experiment.
TGF-β Signaling Pathway
Caption: Simplified representation of the canonical TGF-β signaling pathway.
Conclusion
SILAC proteomics is a robust and versatile technique for quantitative analysis of cellular proteomes. The incorporation of L-Threonine-¹³C₄,¹⁵N provides a valuable tool for researchers investigating protein expression and, in particular, threonine phosphorylation in the context of cell signaling, drug discovery, and fundamental biological research. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can confidently apply SILAC to gain deeper insights into complex biological systems.
References
The Isotopic Probe: A Technical Guide to L-Threonine-13C4,15N in Modern NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling with compounds like L-Threonine-¹³C₄,¹⁵N has become an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, dynamics, and interactions of complex biological macromolecules. This technical guide provides an in-depth overview of the core applications of fully labeled L-Threonine in NMR studies, offering insights into experimental design and data interpretation for researchers in academia and the pharmaceutical industry.
Introduction to L-Threonine-13C4,15N Labeling
L-Threonine, an essential amino acid, plays a crucial role in protein synthesis, post-translational modifications like phosphorylation and O-linked glycosylation, and various metabolic pathways.[1] The incorporation of its isotopically enriched counterpart, L-Threonine-¹³C₄,¹⁵N, where all four carbon atoms are ¹³C and the nitrogen atom is ¹⁵N, provides a powerful probe for biomolecular NMR.[1] This uniform labeling strategy enhances NMR sensitivity and enables the use of a wide array of multidimensional NMR experiments for detailed structural and dynamic characterization of proteins and other biomolecules.
The primary advantage of using stable isotopes like ¹³C and ¹⁵N over traditional radioactive labeling lies in their safety and the unique NMR signals they provide, which are essential for resolving the complexities of large biomolecular systems.[]
Core Applications in Biomolecular NMR
The versatility of L-Threonine-¹³C₄,¹⁵N allows its application in several key areas of NMR-based research.
Protein Structure Determination
Uniform ¹³C and ¹⁵N labeling is a foundational technique for NMR studies of proteins.[3][4] By enriching a protein with L-Threonine-¹³C₄,¹⁵N, researchers can utilize a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) to correlate the backbone and side-chain nuclei. This process is fundamental for the sequential assignment of amino acid residues, which is the first step in determining the three-dimensional structure of a protein in solution.
Probing Protein Dynamics and Function
Beyond static structures, understanding the dynamic nature of proteins is critical to comprehending their function. Isotope labeling with L-Threonine-¹³C₄,¹⁵N is instrumental in studying protein dynamics across a wide range of timescales. NMR relaxation experiments, which measure the decay of nuclear spin magnetization, are particularly sensitive to molecular motions. By analyzing the relaxation parameters of the ¹³C and ¹⁵N nuclei in labeled threonine residues, researchers can characterize motions from fast internal fluctuations (picoseconds to nanoseconds) to slower conformational changes (microseconds to milliseconds) that are often linked to enzymatic activity, ligand binding, and allosteric regulation.
The methyl group of threonine is an especially valuable probe for studying the dynamics of large proteins and protein complexes. Specific labeling of the threonine methyl group, often in a deuterated background, can significantly improve spectral resolution and sensitivity, enabling the study of high-molecular-weight systems.
Investigating Molecular Interactions
L-Threonine residues are frequently located at the interfaces of protein-protein and protein-nucleic acid interactions. By incorporating L-Threonine-¹³C₄,¹⁵N, changes in the chemical environment of these residues upon binding to another molecule can be monitored by NMR. Chemical shift perturbation (CSP) mapping is a common technique where the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein is recorded in the presence and absence of a binding partner. The residues exhibiting significant chemical shift changes are inferred to be at or near the interaction interface.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of L-Threonine-¹³C₄,¹⁵N in NMR studies, based on commercially available products and common experimental practices.
| Parameter | Typical Value/Range | Significance | Reference |
| Isotopic Enrichment (¹³C) | 98 - 99 atom % | High enrichment is crucial for maximizing signal intensity in ¹³C-detected and ¹³C-edited NMR experiments. | |
| Isotopic Enrichment (¹⁵N) | 98 atom % | High ¹⁵N enrichment is essential for the vast majority of modern protein NMR experiments, which rely on ¹⁵N-detection or editing. | |
| Chemical Purity | ≥ 95% (CP) | Ensures that observed NMR signals are from the target molecule and not from contaminants. |
Table 1: Specifications of Commercially Available L-Threonine-¹³C₄,¹⁵N.
| Experimental Parameter | Typical Value/Range | Context | Reference |
| Protein Concentration | 200 µM - 2.2 mM | The required concentration depends on the size of the protein and the specific NMR experiment. Higher concentrations are generally needed for less sensitive experiments. | |
| Labeled Amino Acid in Growth Media | 50 mg/L | This concentration is an example for specific labeling of isoleucine using a threonine-derived precursor. For uniform labeling, the labeled amino acid is often the sole source. | |
| NMR Spectrometer Field Strength | 500 - 600 MHz | Higher field strengths provide better spectral dispersion and sensitivity, which is particularly important for larger proteins. |
Table 2: Typical Experimental Parameters in NMR Studies Utilizing Labeled Threonine.
Experimental Protocols
Protein Expression and Labeling
A common method for producing proteins uniformly labeled with L-Threonine-¹³C₄,¹⁵N is through overexpression in Escherichia coli grown in a minimal medium.
Protocol for Uniform Labeling:
-
Culture Preparation: Grow E. coli cells harboring the expression plasmid for the protein of interest in a rich medium (e.g., LB) to a suitable optical density (OD₆₀₀ ≈ 0.6-0.8).
-
Media Exchange: Harvest the cells by centrifugation and wash them with a minimal medium lacking a nitrogen source.
-
Induction in Minimal Media: Resuspend the cells in a minimal medium (e.g., M9) where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is [U-¹³C]-glucose. For specific threonine labeling, unlabeled glucose would be used, and L-Threonine-¹³C₄,¹⁵N would be added to the medium.
-
Protein Expression: Induce protein expression (e.g., with IPTG) and allow the cells to grow for a specified period.
-
Harvesting and Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques.
Note on Isotopic Scrambling: The metabolism of E. coli can sometimes lead to the conversion of one amino acid into another, a phenomenon known as isotopic scrambling. For threonine, this can be a concern as it is metabolically linked to isoleucine and glycine biosynthesis. To minimize scrambling, it may be necessary to add unlabeled isoleucine and glycine to the growth medium.
NMR Spectroscopy
A typical starting point for analyzing a labeled protein is the acquisition of a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.
Protocol for ¹H-¹⁵N HSQC:
-
Sample Preparation: Prepare the labeled protein sample in a suitable NMR buffer, typically containing 5-10% D₂O for the lock signal.
-
Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Shim the magnetic field to achieve high homogeneity.
-
Pulse Sequence: Select a standard ¹H-¹⁵N HSQC pulse sequence, often one with sensitivity enhancement and water suppression.
-
Acquisition Parameters: Set appropriate spectral widths in both the ¹H and ¹⁵N dimensions, determine the number of scans per increment based on the sample concentration and desired signal-to-noise ratio, and define the number of increments in the indirect (¹⁵N) dimension to achieve the desired resolution.
-
Data Processing: After acquisition, the data is Fourier transformed, phase-corrected, and baseline-corrected to yield the final 2D spectrum.
Visualizing Workflows and Pathways
Diagrams generated using the DOT language provide a clear visual representation of experimental workflows and metabolic relationships.
References
Methodological & Application
Protocol for Using L-Threonine-¹³C₄,¹⁵N in Cell Culture: Application Notes for Researchers and Drug Development Professionals
Introduction
L-Threonine-¹³C₄,¹⁵N is a stable isotope-labeled essential amino acid that serves as a powerful tool in quantitative proteomics and metabolomics. By incorporating a "heavy" version of L-threonine into cellular proteins and metabolites, researchers can accurately measure dynamic changes in protein expression, synthesis, and metabolic flux. This document provides detailed application notes and protocols for the effective use of L-Threonine-¹³C₄,¹⁵N in cell culture, with a focus on applications relevant to academic research and drug development.
L-Threonine-¹³C₄,¹⁵N can be utilized as a tracer for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] Stable heavy isotopes have been integrated into drug molecules, primarily as tracers for quantification during the drug development process.[2][3]
Key Applications
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This technique involves the incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) into the entire proteome of living cells.[4] In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid.
Metabolic Flux Analysis (MFA) is a technique used to track and measure the flow of carbon and other elements through intracellular metabolic pathways. By introducing ¹³C-labeled compounds like glucose and amino acids into the culture medium, researchers can quantify the distribution of these labels in various metabolites, thereby reconstructing the intracellular metabolic flux.
Data Presentation
Table 1: General Properties of L-Threonine-¹³C₄,¹⁵N
| Property | Value |
| Molecular Formula | ¹³C₄H₉¹⁵NO₃ |
| Molecular Weight | 124.08 g/mol |
| Isotopic Purity | Typically ≥98% for both ¹³C and ¹⁵N |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for several months. |
| Solubility | Soluble in water (≥ 50 mg/mL). For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended. |
Table 2: Representative Amino Acid Concentrations for SILAC Media
| Amino Acid | Light Medium (mg/L) | Heavy Medium (mg/L) |
| L-Arginine | 84 | - |
| L-Arginine-¹³C₆,¹⁵N₄ | - | 88 |
| L-Lysine | 146 | - |
| L-Lysine-¹³C₆,¹⁵N₂ | - | 151.3 |
| L-Threonine | 95 | - |
| L-Threonine-¹³C₄,¹⁵N | - | ~98 |
Note: The exact concentration of heavy amino acids should be adjusted to match the molar concentration of their light counterparts. The molecular weight of L-Threonine-¹³C₄,¹⁵N is slightly higher than that of unlabeled L-Threonine.
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the general steps for performing a SILAC experiment using L-Threonine-¹³C₄,¹⁵N to compare protein expression between two conditions (e.g., control vs. drug-treated).
1. Cell Culture and Labeling:
-
Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-threonine.
-
Supplement the "light" medium with natural L-threonine at the standard concentration.
-
Supplement the "heavy" medium with L-Threonine-¹³C₄,¹⁵N at a concentration molar-equivalent to the light version.
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.
-
Verify the labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
2. Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug compound) to one of the cell populations. The other population will serve as the control.
3. Cell Lysis and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Process the raw data using a software package capable of SILAC analysis (e.g., MaxQuant). The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios, which represent the relative abundance of proteins between the two conditions.
Protocol 2: Metabolic Flux Analysis (MFA)
This protocol provides a general workflow for conducting a ¹³C-MFA experiment using L-Threonine-¹³C₄,¹⁵N to trace its metabolic fate.
1. Cell Cultivation:
-
Culture cells in a defined medium where the concentration of all amino acids is known.
-
To initiate the labeling experiment, switch the cells to a medium containing L-Threonine-¹³C₄,¹⁵N at a known concentration.
2. Isotopic Labeling:
-
Incubate the cells with the labeled medium for a specific duration to allow for the incorporation of the stable isotopes into intracellular metabolites. The incubation time will depend on the metabolic pathways of interest and the turnover rate of the target metabolites.
3. Metabolite Extraction:
-
Quench the metabolic activity rapidly, for example, by washing the cells with ice-cold saline.
-
Extract the intracellular metabolites using a suitable solvent, such as cold methanol or acetonitrile.
4. Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution of threonine and its downstream metabolites.
5. Flux Estimation:
-
Use a computational model to estimate the metabolic fluxes that best explain the measured mass isotopomer distributions. This typically involves specialized software for ¹³C-MFA.
Mandatory Visualization
Caption: Workflow for a SILAC experiment using L-Threonine-¹³C₄,¹⁵N.
Caption: General workflow for Metabolic Flux Analysis (MFA).
References
Application Note and Protocols for L-Threonine-¹³C₄,¹⁵N as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. However, matrix effects, variability in sample preparation, and instrument response can compromise the accuracy and precision of LC-MS-based quantification. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues.[1][2][3] L-Threonine-¹³C₄,¹⁵N is a stable isotope-labeled analog of L-Threonine, serving as an ideal internal standard for the accurate quantification of this essential amino acid in complex biological matrices.[4] Its chemical and physical properties are nearly identical to the endogenous L-Threonine, ensuring it co-elutes and experiences similar ionization effects, thereby providing reliable correction for analytical variability.[]
This document provides detailed application notes and protocols for the use of L-Threonine-¹³C₄,¹⁵N as an internal standard for the quantification of L-Threonine in plasma samples by LC-MS/MS.
Principle of Stable Isotope Dilution LC-MS/MS
Stable isotope dilution (SID) is a quantitative analysis technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample. The SIL-IS, in this case, L-Threonine-¹³C₄,¹⁵N, is added to the sample at an early stage of the workflow, ideally before any sample preparation steps. Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during sample processing and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of L-Threonine in plasma using L-Threonine-¹³C₄,¹⁵N as an internal standard.
Caption: General workflow for L-Threonine quantification.
Quantitative Data
The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of L-Threonine using L-Threonine-¹³C₄,¹⁵N as an internal standard in mouse plasma.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (µM) | R² | LLOQ (µM) |
| L-Threonine | 0.5 - 500 | > 0.99 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (µM) | Measured Concentration (µM) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| L-Threonine | 1 | 0.98 | 98.0 | 5.1 | 6.2 |
| 50 | 51.5 | 103.0 | 3.5 | 4.1 | |
| 400 | 392.0 | 98.0 | 2.8 | 3.5 |
Table 3: Matrix Effect and Recovery
| Analyte | Concentration (µM) | Matrix Effect (%) | Recovery (%) |
| L-Threonine | 1 | 95.2 | 98.5 |
| 400 | 98.1 | 101.2 |
Experimental Protocols
Materials and Reagents
-
L-Threonine analytical standard
-
L-Threonine-¹³C₄,¹⁵N (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Plasma samples (e.g., human or mouse)
Preparation of Stock and Working Solutions
-
L-Threonine Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of L-Threonine in ultrapure water.
-
Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of L-Threonine-¹³C₄,¹⁵N in ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the L-Threonine stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix).
-
Internal Standard Working Solution (10 µM): Dilute the internal standard stock solution with the protein precipitation solvent (e.g., acetonitrile).
Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (10 µM L-Threonine-¹³C₄,¹⁵N) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of polar amino acids.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the amino acids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Threonine: Precursor ion (m/z) 120.1 → Product ion (m/z) 74.1
-
L-Threonine-¹³C₄,¹⁵N: Precursor ion (m/z) 125.1 → Product ion (m/z) 78.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
L-Threonine Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of L-Threonine from aspartate, a common pathway in microorganisms.
Caption: L-Threonine biosynthesis pathway from aspartate.
Conclusion
The use of L-Threonine-¹³C₄,¹⁵N as an internal standard provides a robust and reliable method for the accurate quantification of L-Threonine in complex biological matrices by LC-MS/MS. Its ability to compensate for matrix effects and variations in sample recovery makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality, reproducible data for their studies. The protocols and data presented in this application note offer a comprehensive guide for the implementation of this methodology in the laboratory.
References
- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 2. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative, multiplexed assays for low abundance proteins in plasma by targeted mass spectrometry and stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Protein Turnover with L-Threonine-¹³C₄,¹⁵N
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms, ensuring cellular homeostasis and adaptation to environmental changes.[1][2] The ability to accurately quantify the rates of protein synthesis and degradation is crucial for understanding disease pathogenesis, identifying drug targets, and evaluating therapeutic efficacy. Stable isotope labeling with amino acids, coupled with mass spectrometry, has become a powerful technique for these measurements.[1][3] This application note describes the use of L-Threonine-¹³C₄,¹⁵N as a tracer for quantifying protein turnover in biological systems.
L-Threonine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[4] This characteristic makes it an excellent tracer for protein synthesis, as its incorporation into newly synthesized proteins directly reflects the rate of this process. The use of L-Threonine labeled with four ¹³C atoms and one ¹⁵N atom provides a significant mass shift (M+5), facilitating the clear distinction between "old" (unlabeled) and "new" (labeled) protein populations by mass spectrometry. This dual-labeling strategy enhances the accuracy and sensitivity of quantification.
Applications
-
Fundamental Research: Elucidating the dynamics of proteome maintenance in various cell types and tissues under different physiological and pathological conditions.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drug candidates on protein synthesis and degradation pathways.
-
Biomarker Discovery: Identifying changes in the turnover rates of specific proteins that may serve as biomarkers for disease diagnosis, prognosis, or treatment response.
-
Toxicology: Evaluating the impact of chemical compounds on cellular proteostasis.
-
Aging Research: Investigating age-related changes in protein turnover and their contribution to cellular senescence and age-associated diseases.
Experimental Workflow
The overall workflow for quantifying protein turnover using L-Threonine-¹³C₄,¹⁵N involves several key steps, from sample preparation to data analysis.
Caption: Overall experimental workflow for protein turnover analysis.
Protocol: In Vitro Protein Turnover Quantification in Cultured Cells
This protocol provides a detailed methodology for a pulse-SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment to measure protein synthesis rates in cultured mammalian cells using L-Threonine-¹³C₄,¹⁵N.
1. Materials
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Threonine-free cell culture medium
-
L-Threonine (unlabeled)
-
L-Threonine-¹³C₄,¹⁵N (e.g., from Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Peptide cleanup columns (e.g., C18)
-
High-resolution mass spectrometer coupled to a nano-liquid chromatography system
2. Preparation of Labeling Media
-
Prepare "Light" medium: Supplement threonine-free medium with dFBS, unlabeled L-Threonine, and all other necessary amino acids and components at their normal concentrations.
-
Prepare "Heavy" medium: Supplement threonine-free medium with dFBS, L-Threonine-¹³C₄,¹⁵N, and all other necessary amino acids and components at their normal concentrations.
3. Cell Culture and Labeling
-
Culture cells in the "Light" medium until they reach the desired confluency (typically 70-80%).
-
For a time-course experiment, prepare multiple plates of cells.
-
To start the labeling, aspirate the "Light" medium, wash the cells once with PBS, and add the "Heavy" medium. This is time point zero (T₀).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) by washing with ice-cold PBS and then lysing the cells directly on the plate or after scraping.
-
Store cell lysates at -80°C until further processing.
4. Protein Extraction, Digestion, and Peptide Cleanup
-
Thaw the cell lysates and determine the protein concentration of each sample.
-
Take a fixed amount of protein (e.g., 50 µg) from each time point.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the samples with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Digest the proteins with trypsin overnight at 37°C (typically at a 1:50 trypsin-to-protein ratio).
-
Acidify the digest with formic acid to stop the reaction.
-
Clean up the resulting peptides using C18 columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of loading buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
Ensure the mass resolution is sufficient to distinguish between the unlabeled and labeled peptide isotopic envelopes.
6. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the MS/MS data against a relevant protein database.
-
Quantify the intensity of the "light" (unlabeled) and "heavy" (labeled) forms of each identified peptide at each time point.
-
Calculate the Fractional Synthesis Rate (FSR) for each protein. The FSR represents the fraction of a protein that is newly synthesized over a given period. It can be calculated from the ratio of heavy to total (heavy + light) peptide intensities over time.
-
The protein half-life (T₁/₂) can be determined by fitting the FSR data to a one-phase exponential association model.
Metabolic Incorporation of L-Threonine-¹³C₄,¹⁵N
The labeled threonine is incorporated into newly synthesized proteins via the cellular translation machinery.
References
Application Note: Quantitative Analysis of L-Threonine in Biological Matrices using L-Threonine-¹³C₄,¹⁵N as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and various physiological functions. Accurate quantification of L-Threonine in biological samples is vital for metabolic studies, nutritional research, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of amino acids.[1][2] However, due to the polar and non-volatile nature of amino acids, chemical derivatization is required prior to GC-MS analysis to enhance their volatility and chromatographic performance.[3] This application note details a robust and reliable method for the quantitative analysis of L-Threonine in biological matrices using a stable isotope-labeled internal standard, L-Threonine-¹³C₄,¹⁵N, and GC-MS. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1]
Principle
This method employs a stable isotope dilution technique. A known amount of L-Threonine-¹³C₄,¹⁵N is spiked into the sample, serving as an internal standard. Both the endogenous L-Threonine and the internal standard are extracted and derivatized simultaneously. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by measuring the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.
Experimental Protocols
A generalized experimental workflow is presented below. Specific parameters may need to be optimized for different sample matrices and instrumentation.
Materials and Reagents
-
L-Threonine standard
-
L-Threonine-¹³C₄,¹⁵N (Internal Standard)
-
Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Alternative Derivatization Reagent: Propyl chloroformate
-
Solvents: Acetonitrile, Toluene, Pyridine (all anhydrous)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Sample Matrix (e.g., plasma, urine, cell culture media)
Sample Preparation
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 400 µL of cold methanol to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant.
-
Internal Standard Spiking: Add a known concentration of L-Threonine-¹³C₄,¹⁵N solution to the sample (or supernatant).
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas.
Derivatization Protocol (Silylation with MTBSTFA)
-
To the dried sample residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% t-BDMCS.
-
Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | SLB™-5ms (20 m x 0.18 mm, 0.18 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized L-Threonine and L-Threonine-¹³C₄,¹⁵N. Characteristic fragments will be chosen for quantification and qualification. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Data Presentation
The following tables summarize representative quantitative data for amino acid analysis using GC-MS with stable isotope dilution, compiled from various studies.
Table 1: Method Performance Characteristics for Amino Acid Analysis by GC-MS
| Parameter | Range | Reference |
| Limits of Detection (LOD) | 0.03 - 12 µM | |
| Lower Limits of Quantification (LLOQ) | 0.3 - 30 µM | |
| Intra-day Precision (%RSD) | 0.9 - 14.3% | |
| Inter-day Precision (%RSD) | 1.5 - 14.1% | |
| Repeatability (Molar Percent Excess) | < 0.06 MPE for ¹⁵N-Thr | |
| Long-term Reproducibility (Molar Percent Excess) | ~0.09 MPE |
Note: These values are for a broad range of amino acids and may vary for L-Threonine specifically.
Visualizations
Experimental Workflow
Caption: A flowchart of the major steps in the GC-MS analysis of L-Threonine.
Logical Relationship for Quantification
Caption: The logical flow for quantifying L-Threonine concentration.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for L-Threonine-¹³C₄,¹⁵N Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of L-Threonine-¹³C₄,¹⁵N. This stable isotope-labeled internal standard is crucial for the accurate quantification of L-Threonine in various biological matrices by mass spectrometry. The following sections detail methods for the extraction of free threonine from plasma and the hydrolysis of protein-bound threonine, followed by analytical procedures.
I. Quantitative Data Summary
The use of L-Threonine-¹³C₄,¹⁵N as an internal standard allows for precise and accurate quantification of L-Threonine in complex biological samples. The following tables summarize the performance of analytical methods utilizing stable isotope-labeled amino acids for quantification.
Table 1: LC-MS/MS Method Performance for Amino Acid Analysis in Plasma. [1]
| Parameter | L-Threonine |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 20 µM |
| Accuracy (% Bias) | -3.7% to 4.2% |
| Precision (CV%) | |
| - Intra-day | 2.5% to 5.8% |
| - Inter-day | 3.1% to 6.9% |
| Recovery (%) | 95.3% to 104.1% |
| Matrix Effect (%) | 96.2% to 103.5% |
Table 2: GC-MS Method Performance for Amino Acid Analysis in Plant Tissue (with methyl chloroformate derivatization). [2]
| Parameter | General Amino Acids |
| Recovery (%) | >95% (except for arginine) |
| Accuracy Variation (%) | <12.5% |
| Precision Variation (%) | <12.5% |
II. Experimental Protocols
Two primary protocols are provided: one for the analysis of free L-Threonine in plasma and another for the analysis of total L-Threonine (free and protein-bound) after protein hydrolysis. L-Threonine-¹³C₄,¹⁵N should be used as an internal standard in both protocols for accurate quantification.[3][4]
Protocol 1: Extraction of Free L-Threonine from Plasma for LC-MS/MS Analysis
This protocol describes the preparation of plasma samples for the quantification of free L-Threonine using LC-MS/MS. The procedure involves protein precipitation to remove larger molecules that can interfere with the analysis.
Materials:
-
Plasma samples
-
L-Threonine-¹³C₄,¹⁵N internal standard solution
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of L-Threonine-¹³C₄,¹⁵N internal standard solution to the plasma sample.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the free amino acids, and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Acid Hydrolysis of Proteins for Total L-Threonine Analysis by GC-MS or LC-MS/MS
This protocol is for the liberation of L-Threonine from proteins to determine the total concentration in a sample. Acid hydrolysis breaks the peptide bonds, releasing the constituent amino acids.[5]
Materials:
-
Protein-containing sample (e.g., tissue homogenate, cell lysate)
-
L-Threonine-¹³C₄,¹⁵N internal standard solution
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Screw-cap glass vials
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
Procedure:
-
Place a known amount of the sample into a screw-cap glass vial.
-
Add a known amount of L-Threonine-¹³C₄,¹⁵N internal standard solution.
-
Add 1 mL of 6 M HCl to the vial.
-
Flush the vial with nitrogen gas to remove oxygen, which can degrade certain amino acids during hydrolysis.
-
Tightly seal the vial and place it in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, allow the vial to cool to room temperature.
-
Centrifuge the vial to pellet any particulate matter.
-
Transfer the supernatant (hydrolysate) to a clean tube.
-
Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator to remove the HCl.
-
Reconstitute the dried sample in a suitable solvent.
-
For GC-MS analysis, derivatization is required. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Follow the specific protocol for the chosen derivatization agent.
-
For LC-MS/MS analysis, the sample may be analyzed directly after reconstitution, or a cleanup step using SPE may be employed to remove interfering substances.
-
The prepared sample is now ready for analysis.
III. Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation protocols.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: L-Threonine-¹³C₄,¹⁵N for Targeted Metabolomics
Introduction
L-Threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and the production of other vital metabolites such as glycine and serine.[1] Its accurate quantification in biological samples is paramount for understanding various physiological and pathological states, including metabolic disorders and neurological diseases.[1] Targeted metabolomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required for precise amino acid analysis. The use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability, and L-Threonine-¹³C₄,¹⁵N serves as an ideal internal standard for the quantification of endogenous L-Threonine.[1][2] This document provides detailed protocols and data for the application of L-Threonine-¹³C₄,¹⁵N in targeted metabolomics.
Principle
In targeted metabolomics, a known concentration of a stable isotope-labeled compound, such as L-Threonine-¹³C₄,¹⁵N, is spiked into a sample prior to analysis. This internal standard is chemically identical to the analyte of interest (L-Threonine) but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard experiences the same sample preparation and analysis variations as the analyte, it can be used to normalize the data and provide a highly accurate and precise quantification.
Applications
The use of L-Threonine-¹³C₄,¹⁵N as an internal standard is applicable to a wide range of research and clinical applications, including:
-
Clinical Research: Studying amino acid metabolism in diseases such as diabetes, phenylketonuria, and other inborn errors of metabolism.
-
Drug Development: Assessing the effect of drug candidates on amino acid profiles and overall metabolism.
-
Nutritional Science: Evaluating the impact of diet and nutritional interventions on amino acid levels.
-
Neuroscience: Investigating the role of threonine and its metabolites in neurological function and disease.
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of L-Threonine using L-Threonine-¹³C₄,¹⁵N as an internal standard. These values can vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Parameters for L-Threonine and L-Threonine-¹³C₄,¹⁵N
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| L-Threonine | 120.1 | 74.1 | L-Threonine-¹³C₄,¹⁵N |
| L-Threonine-¹³C₄,¹⁵N | 125.1 | 78.1 | - |
Table 2: Performance Characteristics for L-Threonine Quantification
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µmol/L |
| Limit of Quantification (LOQ) | 10 µmol/L |
| Intraday Precision (%CV) | <15% |
| Interday Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
Experimental Protocols
The following are detailed protocols for a targeted metabolomics workflow using L-Threonine-¹³C₄,¹⁵N as an internal standard for the analysis of L-Threonine in human plasma.
Materials and Reagents
-
L-Threonine (analytical standard)
-
L-Threonine-¹³C₄,¹⁵N (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (control)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system
Protocol 1: Preparation of Stock and Working Solutions
-
L-Threonine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Threonine and dissolve it in 10 mL of LC-MS grade water.
-
L-Threonine-¹³C₄,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Threonine-¹³C₄,¹⁵N and dissolve it in 1 mL of LC-MS grade water.
-
L-Threonine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Threonine stock solution with water to achieve concentrations ranging from 1 to 500 µmol/L.
-
Internal Standard Working Solution (10 µg/mL): Dilute the L-Threonine-¹³C₄,¹⁵N stock solution 1:100 with a 50:50 mixture of acetonitrile and water.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, quality control, or calibration standard.
-
Add 150 µL of the internal standard working solution (10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) to each tube. This step simultaneously precipitates proteins and adds the internal standard.
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
L-Threonine: 120.1 -> 74.1
-
L-Threonine-¹³C₄,¹⁵N: 125.1 -> 78.1
-
Protocol 4: Data Analysis
-
Integrate the peak areas for both L-Threonine and L-Threonine-¹³C₄,¹⁵N in each sample, standard, and quality control.
-
Calculate the ratio of the peak area of L-Threonine to the peak area of L-Threonine-¹³C₄,¹⁵N for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Threonine working standards.
-
Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Application Notes and Protocols for Measuring Isotopic Enrichment of L-Threonine-¹³C₄,¹⁵N
Introduction
L-Threonine, an essential amino acid, is a critical component in protein synthesis and various metabolic pathways, including glycine synthesis and protein phosphorylation.[1] The use of stable isotope-labeled L-Threonine, specifically L-Threonine-¹³C₄,¹⁵N, has become an invaluable tool for researchers in metabolic studies, proteomics, and drug development.[1][2] This doubly labeled threonine allows for the precise tracing and quantification of its metabolic fate, providing deep insights into cellular physiology and disease states.[3][4] Mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful analytical methods for accurately measuring the isotopic enrichment of L-Threonine-¹³C₄,¹⁵N in various biological samples.
These application notes provide detailed protocols for the sample preparation and analysis of L-Threonine-¹³C₄,¹⁵N isotopic enrichment by both GC-MS and LC-MS/MS, targeted at researchers, scientists, and drug development professionals.
I. Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for the quantification of L-Threonine isotopic enrichment.
Table 1: Performance of GC-MS Method for L-Threonine Isotopic Enrichment
| Parameter | [U-¹³C]-Threonine | ¹⁵N-Threonine |
| Intra-day Repeatability (MPE) | < 0.05 | < 0.06 |
| Long-term Reproducibility (MPE) | ~ 0.09 | ~ 0.09 |
| Lowest Measured Enrichment (MPE) | 0.01 | 0.02 |
MPE: Molar Percent Excess
Table 2: Performance of LC-MS/MS Method for Amino Acid Quantification
| Parameter | L-Threonine |
| Limit of Quantification (LOQ) | 10 µmol/L |
| Linear Range | 10-500 µmol/L |
| Intra-assay Precision (%CV) | Within ±20% |
| Inter-assay Precision (%CV) | Within ±20% |
| Accuracy (% Bias) | Within ±20% |
II. Experimental Protocols
A. Protocol 1: GC-MS for Isotopic Enrichment of L-Threonine
This protocol is adapted from a method for the simultaneous measurement of ¹³C and ¹⁵N isotopic enrichments of threonine in plasma samples.
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard. b. Perform a cation-exchange chromatography step to isolate amino acids. c. Elute the amino acids with 4 M ammonium hydroxide solution. d. Dry the eluate under a vacuum.
2. Derivatization a. Prepare N(O,S)-ethoxycarbonyl-ethyl ester derivatives of the amino acids for GC-MS analysis.
3. GC-MS Analysis a. Gas Chromatograph: Use a suitable GC system equipped with a capillary column appropriate for amino acid derivative separation. b. Mass Spectrometer: An electron ionization (EI) mass spectrometer is used. c. Injection: Inject the derivatized sample into the GC. d. Data Acquisition: Monitor the relevant ions for unlabeled and labeled threonine to determine the tracer-to-tracee ratio.
4. Data Analysis a. Calculate the Molar Percent Excess (MPE) for both ¹³C and ¹⁵N enrichments using established methods, such as a matrix approach or the Rosenblatt et al. method.
B. Protocol 2: LC-MS/MS for Quantification of L-Threonine
This protocol is a generalized procedure based on methods for the direct quantification of amino acids in plasma.
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins. b. Vortex the mixture for 30 seconds. c. Refrigerate at 4°C for 30 minutes. d. Centrifuge at 12,000 rpm for 5 minutes. e. Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution (containing L-Threonine-¹³C₄,¹⁵N).
2. LC-MS/MS Analysis a. Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. b. Column: A mixed-mode chromatographic column is suitable for separating amino acids. c. Mobile Phase: Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and water with formic acid and ammonium formate). d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. e. Injection: Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.
3. Data Analysis a. Create a calibration curve using standards of known concentrations. b. Determine the concentration of L-Threonine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
III. Visualizations
Caption: LC-MS/MS workflow for L-Threonine isotopic enrichment analysis.
Caption: Metabolic fate of L-Threonine in cellular pathways.
References
- 1. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Threonine-¹³C₄,¹⁵N in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine, an essential amino acid, plays a pivotal role in the structure, function, and regulation of proteins. Its side chain can be a site of post-translational modifications like phosphorylation, a key event in cellular signaling. In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling of proteins with stable isotopes such as ¹³C and ¹⁵N is indispensable for overcoming the challenges of signal overlap and broadening, especially in larger proteins and biomolecular complexes.[1][2] The use of uniformly labeled L-Threonine-¹³C₄,¹⁵N provides a powerful tool to probe the structure, dynamics, and interactions of proteins at atomic resolution. This document provides detailed application notes and experimental protocols for the effective utilization of L-Threonine-¹³C₄,¹⁵N in biomolecular NMR studies.
L-Threonine-¹³C₄,¹⁵N is an isotopically enriched form of L-Threonine where all four carbon atoms are the ¹³C isotope and the nitrogen atom is the ¹⁵N isotope.[3] This uniform labeling strategy allows for the application of a wide range of heteronuclear NMR experiments to study threonine residues specifically.
Applications in Biomolecular NMR
The incorporation of L-Threonine-¹³C₄,¹⁵N into proteins offers several advantages for NMR-based research:
-
Structural Studies: The unique chemical shifts of the ¹³C and ¹⁵N nuclei in threonine residues provide unambiguous markers for resonance assignment, a critical step in determining the three-dimensional structure of a protein.[1]
-
Dynamics Studies: NMR relaxation experiments, such as T₁, T₂, and heteronuclear NOE, can be performed on the ¹³C and ¹⁵N nuclei of threonine residues to probe the dynamics of the protein backbone and side chains over a wide range of timescales.[4] This information is crucial for understanding protein function, allostery, and conformational changes.
-
Interaction Studies: L-Threonine residues are frequently located at protein-protein or protein-ligand interfaces. Isotopic labeling of threonine allows for the mapping of binding sites and the characterization of intermolecular interactions through chemical shift perturbation studies and intermolecular NOE experiments.
-
Investigation of Post-Translational Modifications: Threonine phosphorylation is a key regulatory mechanism in many cellular processes. NMR spectroscopy of proteins labeled with L-Threonine-¹³C₄,¹⁵N can be used to identify phosphorylation sites, quantify the extent of phosphorylation, and study the structural and dynamic consequences of this modification.
-
Methyl-TROSY NMR of Large Proteins: The threonine methyl group is a valuable probe for studying the structure and dynamics of large proteins and protein complexes using methyl-transverse relaxation-optimized spectroscopy (TROSY) NMR. Specific labeling of the threonine methyl group with ¹³C in a deuterated background significantly enhances spectral resolution and sensitivity.
Quantitative Data Presentation
The following tables summarize typical quantitative data associated with the use of L-Threonine-¹³C₄,¹⁵N in biomolecular NMR.
| Parameter | Typical Value/Range | Notes | Reference |
| Protein Yield in E. coli | 0.7 - 3.45 g/L | Yields are highly dependent on the specific protein, expression vector, and fermentation conditions. The provided range is for L-threonine production strains and may vary for recombinant protein expression for NMR. | |
| Isotopic Labeling Efficiency | >95% | With appropriate protocols, near-complete incorporation of ¹³C and ¹⁵N from L-Threonine-¹³C₄,¹⁵N can be achieved. | |
| Threonine Methyl ¹³C Labeling Efficiency | 32% - >50% | When using precursors like [2-¹³C] glycerol, the efficiency of labeling the threonine methyl group can be significant. | |
| Typical Protein Concentration for NMR | 0.3 - 0.5 mM | For larger proteins, this concentration range is common for solution NMR studies. | |
| Improvement in Signal-to-Noise (Methyl-TROSY) | Significant | HMQC-based methyl-TROSY experiments show significant sensitivity gains over HSQC, especially for large proteins. |
| NMR Experiment | Typical Application | Key Parameters |
| ¹H-¹⁵N HSQC/TROSY | Backbone amide resonance assignment and chemical shift perturbation mapping. | TROSY is crucial for proteins >25 kDa to reduce linewidths. |
| ¹H-¹³C HSQC/HMQC | Side chain and methyl group resonance assignment. HMQC is often preferred for methyl-TROSY. | |
| HNCO, HNCACB, CBCA(CO)NH | Standard triple-resonance experiments for sequential backbone resonance assignment. | |
| ¹⁵N and ¹³C Relaxation (T₁, T₂, NOE) | Characterization of ps-ns timescale dynamics of the protein backbone and side chains. | Analysis provides insights into flexibility and conformational entropy. |
| Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion | Probing µs-ms timescale dynamics, such as conformational exchange. | |
| NOESY-HSQC | Measurement of through-space proximities for structure determination and interaction mapping. |
Experimental Protocols
Protocol 1: Expression and Purification of L-Threonine-¹³C₄,¹⁵N Labeled Protein in E. coli
This protocol outlines the steps for producing a protein with uniformly incorporated L-Threonine-¹³C₄,¹⁵N in an otherwise unlabeled protein expressed in E. coli. For uniform ¹³C, ¹⁵N labeling, ¹³C-glucose and ¹⁵NH₄Cl would be used as the sole carbon and nitrogen sources.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
L-Threonine-¹³C₄,¹⁵N.
-
Unlabeled amino acid stocks (for scrambling suppression).
-
Antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Purification resins (e.g., Ni-NTA for His-tagged proteins).
-
Dialysis buffer (NMR buffer).
2. Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture:
-
Prepare 1 L of M9 minimal medium.
-
Inoculate the M9 medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Isotope Labeling:
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in 250 mL of fresh M9 minimal medium containing L-Threonine-¹³C₄,¹⁵N (typically 100-200 mg/L).
-
To minimize metabolic scrambling of the ¹⁵N and ¹³C labels from threonine to other amino acids, supplement the medium with a mixture of unlabeled amino acids (e.g., 100 mg/L each of Gly, Ser, Ile, Met, Lys) approximately 30-60 minutes before induction.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins, followed by size-exclusion chromatography).
-
Monitor purification progress by SDS-PAGE.
-
Protocol 2: NMR Sample Preparation
1. Materials:
-
Purified L-Threonine-¹³C₄,¹⁵N labeled protein.
-
NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl).
-
Deuterium oxide (D₂O).
-
DSS or TSP for chemical shift referencing.
-
NMR tubes.
2. Procedure:
-
Buffer Exchange: Dialyze or buffer exchange the purified protein into the final NMR buffer.
-
Concentration: Concentrate the protein to the desired concentration (typically 0.3-0.5 mM) using a centrifugal concentrator.
-
Final Sample Preparation:
-
Add D₂O to a final concentration of 5-10% (v/v) for the lock signal.
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
Transfer the sample to a high-quality NMR tube.
-
Protocol 3: Key NMR Experiments
1. ¹H-¹⁵N HSQC/TROSY:
-
Purpose: To obtain a "fingerprint" of the protein's backbone and to map chemical shift perturbations upon ligand binding or other changes.
-
Typical Parameters (for a 600 MHz spectrometer):
-
Spectral widths: ~14 ppm in ¹H, ~35 ppm in ¹⁵N.
-
Number of points: 2048 in ¹H, 256 in ¹⁵N.
-
For TROSY experiments on large proteins, specific pulse sequences that select for the narrow, slowly relaxing component of the amide proton doublet are used.
-
2. ¹H-¹³C HSQC/HMQC (for Methyl Groups):
-
Purpose: To resolve and assign the threonine methyl group resonances.
-
Typical Parameters:
-
Spectral widths: ~3 ppm in ¹H, ~20 ppm in ¹³C.
-
HMQC is often preferred for methyl-TROSY as it can provide a sensitivity enhancement.
-
3. ¹⁵N Relaxation Experiments (T₁, T₂, {¹H}-¹⁵N NOE):
-
Purpose: To characterize the ps-ns timescale dynamics of the protein backbone.
-
Procedure:
-
A series of 2D ¹H-¹⁵N HSQC spectra are recorded with varying relaxation delays.
-
The decay of peak intensities is fitted to an exponential function to extract the relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂).
-
The {¹H}-¹⁵N NOE is measured by comparing spectra recorded with and without proton saturation.
-
The relaxation data is then analyzed using software like DYNAMICS to obtain motional parameters such as the order parameter (S²) and the correlation time (τe).
-
Visualizations
References
Application Notes and Protocols for Flux Balance Analysis using L-Threonine-¹³C₄,¹⁵N Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at steady-state. While a powerful tool, its predictive accuracy is significantly enhanced by incorporating experimental data. Stable isotope tracing, utilizing compounds like L-Threonine-¹³C₄,¹⁵N, provides critical constraints for FBA models by tracking the metabolic fate of labeled atoms through the network. This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), offers a more accurate quantification of intracellular metabolic fluxes.[1][2]
L-Threonine, an essential amino acid, plays a crucial role in various metabolic pathways, including protein synthesis and degradation into key metabolites like glycine and acetyl-CoA.[3][4][5] The use of L-Threonine labeled with four ¹³C atoms and one ¹⁵N atom allows for the simultaneous tracing of carbon and nitrogen flux through central carbon and nitrogen metabolism. These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments with L-Threonine-¹³C₄,¹⁵N, analyzing the resulting data, and integrating it into flux balance models.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from an L-Threonine-¹³C₄,¹⁵N tracer experiment. The data is based on expected labeling patterns from known threonine metabolism and adapted from studies using similar tracers.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glycine | 75.2 | 5.1 | 18.9 | 0.8 | 0.0 | 0.0 |
| Serine | 80.1 | 10.3 | 8.5 | 1.1 | 0.0 | 0.0 |
| Aspartate | 85.4 | 8.2 | 4.1 | 2.3 | 0.0 | 0.0 |
| Glutamate | 90.3 | 5.6 | 2.5 | 1.2 | 0.4 | 0.0 |
| Citrate | 88.9 | 6.7 | 3.1 | 1.0 | 0.3 | 0.0 |
| Acetyl-CoA | 92.5 | 3.5 | 4.0 | 0.0 | 0.0 | 0.0 |
M+n represents the fraction of the metabolite pool containing 'n' heavy isotopes.
Table 2: Calculated Metabolic Fluxes
| Reaction | Flux (relative to Threonine uptake) |
| Threonine dehydrogenase | 0.45 |
| Threonine aldolase | 0.25 |
| Glycine cleavage system | 0.15 |
| Serine hydroxymethyltransferase | 0.30 |
| TCA Cycle (Citrate synthase) | 0.60 |
| Anaplerosis (Pyruvate carboxylase) | 0.20 |
Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other model organisms.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Threonine-free medium
-
L-Threonine-¹³C₄,¹⁵N (commercially available)
-
Unlabeled L-Threonine
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow in standard medium until they reach the desired confluency (typically 70-80%).
-
Adaptation Medium: The day before the labeling experiment, replace the standard medium with a custom medium containing dialyzed FBS and a physiological concentration of unlabeled L-Threonine. This step reduces the background from unlabeled amino acids in the serum.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing L-Threonine-free medium with L-Threonine-¹³C₄,¹⁵N to the desired final concentration (typically the same as the physiological concentration used in the adaptation medium).
-
Initiation of Labeling: Wash the cells once with pre-warmed PBS to remove residual unlabeled medium. Immediately add the pre-warmed labeling medium to the cells.
-
Time-Course Incubation: Incubate the cells for a predetermined period to approach isotopic steady-state. This duration should be optimized for the specific cell line and experimental goals, but typically ranges from 6 to 24 hours.
-
Metabolism Quenching and Metabolite Extraction: At the end of the incubation, rapidly quench metabolism and extract metabolites. A common and effective method is described below.
Metabolite Extraction from Adherent Cells
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C methanol
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of reaching -9°C and 20,000 x g
Procedure:
-
Quenching: Place the culture plate on ice and aspirate the labeling medium.
-
Washing: Quickly wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled threonine.
-
Metabolite Extraction: Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Cell Lysis: Place the plate on a rocking platform in a cold room (4°C) for 10 minutes to facilitate cell lysis and metabolite extraction.
-
Cell Scraping: Scrape the cells from the plate into the methanol using a cell scraper.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the tubes at 20,000 x g for 15 minutes at -9°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis for Isotopic Enrichment
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol/water).
-
Chromatographic Separation: Separate the metabolites using a suitable HPLC column (e.g., a HILIC column for polar metabolites). The mobile phase gradient should be optimized to achieve good separation of threonine and its downstream metabolites.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in either full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode.
-
Data Acquisition: Acquire data for the different mass isotopologues of the target metabolites. For example, for glycine (C₂H₅NO₂), you would monitor the m/z for M+0, M+1 (¹³C or ¹⁵N), M+2 (two ¹³C, or ¹³C and ¹⁵N), etc.
-
Data Analysis: Integrate the peak areas for each mass isotopologue of each metabolite. Correct for the natural abundance of stable isotopes to determine the fractional enrichment of each metabolite.
Flux Balance Analysis and Model Integration
Software:
-
Metabolic flux analysis software such as INCA or MFA Suite.
-
Software for constructing and analyzing genome-scale metabolic models (e.g., COBRA Toolbox in MATLAB).
Procedure:
-
Metabolic Network Model: Utilize a curated genome-scale metabolic model for the organism of interest.
-
Input Data: Provide the model with the experimentally determined mass isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).
-
Flux Calculation: Use the MFA software to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data. The software solves a system of algebraic equations that describe the flow of isotopes through the metabolic network.
-
Statistical Analysis: Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit between the simulated and experimental data. Calculate confidence intervals for the estimated fluxes.
-
Flux Map Visualization: Visualize the calculated fluxes on a metabolic map to interpret the results in a biological context.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Threonine catabolism [reactome.org]
- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. eurisotop.com [eurisotop.com]
- 5. Comprehensive metabolic amino acid flux analysis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Threonine-¹³C₄,¹⁵N Labeling Experiments
Welcome to the technical support center for L-Threonine-¹³C₄,¹⁵N labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully perform stable isotope labeling experiments for quantitative proteomics.
Troubleshooting Guide
This section addresses common issues encountered during L-Threonine-¹³C₄,¹⁵N labeling experiments in a question-and-answer format.
Question 1: Why is the incorporation efficiency of L-Threonine-¹³C₄,¹⁵N in my cells lower than expected (<95%)?
Answer:
Low incorporation efficiency is a common issue in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments and can be attributed to several factors:
-
Insufficient Cell Doublings: Complete labeling of the proteome requires a sufficient number of cell divisions to dilute out the pre-existing, unlabeled proteins. It is generally recommended that cells undergo at least five to six doublings in the SILAC medium to achieve >95% incorporation.[1][2]
-
Presence of Unlabeled Threonine: The presence of natural ("light") L-Threonine in the culture medium will compete with the labeled ("heavy") L-Threonine-¹³C₄,¹⁵N, leading to incomplete labeling. A primary source of contamination is the use of standard fetal bovine serum (FBS). It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed.[2][3]
-
Suboptimal Amino Acid Concentration: The concentration of L-Threonine-¹³C₄,¹⁵N in the SILAC medium should be optimized for your specific cell line to ensure it is not limiting for protein synthesis. Standard media formulations can be used as a starting point, but adjustments may be necessary.
-
Slow Protein Turnover: Proteins with very slow turnover rates will take longer to incorporate the labeled amino acid. For most proteins, five to six doublings are sufficient for near-complete labeling.[2]
Troubleshooting Steps:
-
Verify Cell Doublings: Ensure cells have been cultured in the labeling medium for a minimum of five to six doublings.
-
Use Dialyzed FBS: Confirm that you are using dialyzed FBS in your SILAC medium.
-
Optimize L-Threonine-¹³C₄,¹⁵N Concentration: If incorporation remains low, consider increasing the concentration of labeled L-Threonine in the medium.
-
Check for Contamination: Ensure all media components and supplements are free of natural L-Threonine.
-
Assess Incorporation Efficiency: Regularly check the incorporation efficiency by mass spectrometry during the adaptation phase.
Question 2: I am observing unexpected mass shifts in my mass spectrometry data, suggesting isotope scrambling. What could be the cause and how can I address it?
Answer:
Isotope scrambling occurs when the stable isotopes from the labeled amino acid are metabolically converted and incorporated into other amino acids. For L-Threonine, there are known metabolic pathways that can lead to the transfer of its labeled carbon and nitrogen atoms.
Metabolic Pathways of L-Threonine:
L-Threonine can be catabolized through several pathways in mammalian cells, primarily:
-
Threonine Dehydrogenase Pathway: L-Threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. The labeled carbon and nitrogen atoms from threonine can thereby be incorporated into the glycine pool and subsequently into other amino acids.
-
Threonine Aldolase Pathway: L-Threonine can be cleaved into glycine and acetaldehyde. This pathway also contributes to the labeled glycine pool.
-
Conversion to Isoleucine: In some organisms, threonine can be a precursor for isoleucine biosynthesis.
This metabolic conversion can lead to the appearance of labeled isotopes in peptides that do not contain threonine, complicating data analysis.
Solutions:
-
Supplementation with Glycine: To minimize the conversion of labeled threonine to glycine, you can supplement the SILAC medium with a low concentration of unlabeled glycine. This can help to dilute the labeled glycine pool.
-
Cell Line Selection: Different cell lines may have varying levels of activity for the enzymes involved in threonine catabolism. If scrambling is a significant issue, consider testing different cell lines.
-
Data Analysis Software: Utilize proteomics software that can account for and potentially correct for amino acid conversions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of L-Threonine-¹³C₄,¹⁵N to use in SILAC media?
A1: The optimal concentration can vary between cell lines. A common starting point is to use the same concentration as L-Threonine in standard culture media, such as DMEM or RPMI-1640. For example, DMEM contains 95 mg/L of L-Threonine. You should replace the natural L-Threonine with an equimolar amount of L-Threonine-¹³C₄,¹⁵N.
| Amino Acid | Standard DMEM Concentration (mg/L) | Molar Concentration (mM) |
| L-Threonine | 95 | 0.80 |
Note: Always refer to the formulation of your specific basal medium.
Q2: How do I check the incorporation efficiency of L-Threonine-¹³C₄,¹⁵N?
A2: The most accurate method is to use mass spectrometry. After several cell passages in the labeling medium, a small aliquot of cells is harvested, and the proteins are extracted and digested (e.g., with trypsin). The resulting peptides are analyzed by LC-MS/MS. By comparing the peak intensities of the "light" (unlabeled) and "heavy" (labeled) versions of threonine-containing peptides, you can calculate the percentage of incorporation. An incorporation efficiency of >95% is generally considered acceptable for quantitative proteomics experiments.
Q3: Can L-Threonine-¹³C₄,¹⁵N affect cell growth or morphology?
A3: Generally, stable isotope-labeled amino acids are chemically identical to their natural counterparts and should not affect cell physiology, including growth rate and morphology. However, it is good practice to monitor the cells grown in the "heavy" medium and compare their growth rate and morphology to cells grown in the "light" medium during the adaptation phase. Any significant differences should be investigated.
Q4: For how long should I grow my cells in the L-Threonine-¹³C₄,¹⁵N-containing medium?
A4: As a rule of thumb, cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome. The exact duration will depend on the doubling time of your specific cell line.
| Number of Doublings | Theoretical Incorporation (%) |
| 1 | 50 |
| 2 | 75 |
| 3 | 87.5 |
| 4 | 93.75 |
| 5 | 96.88 |
| 6 | 98.44 |
Q5: What are the key steps in a typical SILAC experiment using L-Threonine-¹³C₄,¹⁵N?
A5: A standard SILAC workflow consists of two main phases: the adaptation phase and the experimental phase.
-
Adaptation Phase:
-
Prepare "light" and "heavy" SILAC media. The "heavy" medium is deficient in L-Threonine and supplemented with L-Threonine-¹³C₄,¹⁵N. Both media should contain dialyzed FBS.
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Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
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Passage the cells for at least five to six doublings to ensure complete labeling.
-
Verify the incorporation efficiency using mass spectrometry.
-
-
Experimental Phase:
-
Apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
Harvest the cells and combine equal numbers of cells or equal amounts of protein from the "light" and "heavy" populations.
-
Lyse the combined cells and digest the proteins into peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the data to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Experimental Protocols & Workflows
Detailed Methodology for a Standard SILAC Experiment
This protocol outlines the key steps for performing a quantitative proteomics experiment using L-Threonine-¹³C₄,¹⁵N labeling.
1. Preparation of SILAC Media:
-
Start with a basal medium that is deficient in L-Threonine (custom order or commercially available).
-
For the "light" medium, supplement the basal medium with natural L-Threonine to the desired final concentration.
-
For the "heavy" medium, supplement the basal medium with L-Threonine-¹³C₄,¹⁵N to the same final molar concentration.
-
Add 10% dialyzed Fetal Bovine Serum (FBS) to both media.
-
Add other required supplements such as penicillin/streptomycin and L-glutamine.
-
Sterile-filter the final media preparations.
2. Cell Culture and Labeling:
-
Culture your chosen cell line in the "light" and "heavy" SILAC media in parallel.
-
Maintain the cells in logarithmic growth phase by passaging them every 2-3 days.
-
Continue the culture for at least five to six cell doublings.
3. Checking Labeling Efficiency:
-
After the adaptation period, harvest a small number of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS.
-
Calculate the incorporation efficiency by comparing the signal intensities of heavy and light peptide pairs for several abundant proteins. The efficiency should be >95%.
4. Experimental Treatment and Sample Mixing:
-
Once complete labeling is confirmed, perform your experiment (e.g., treat the "heavy" cells with a drug and the "light" cells with a vehicle control).
-
Harvest both cell populations and count them accurately.
-
Mix equal numbers of "light" and "heavy" cells.
5. Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
Perform in-solution or in-gel tryptic digestion of the protein lysate.
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
6. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins and to quantify the SILAC ratios (heavy/light) for each identified protein.
-
The SILAC ratio reflects the relative change in abundance of a protein between the two experimental conditions.
Visualizations
L-Threonine Catabolism and Potential Isotope Scrambling
The following diagram illustrates the major metabolic pathways of L-Threonine in mammalian cells, highlighting how labeled isotopes can be transferred to other amino acids.
Caption: L-Threonine metabolic pathways leading to potential isotope scrambling.
General SILAC Experimental Workflow
This diagram outlines the key stages of a typical SILAC experiment.
Caption: Overview of the SILAC experimental workflow.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Technical Support Center: Optimizing L-Threonine-13C4,15N for Cell Culture
Welcome to the technical support center for the use of L-Threonine-13C4,15N in cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell culture?
A1: this compound is primarily used as a stable isotope-labeled amino acid in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3] This method allows for the accurate comparison of protein abundance between different cell populations.[2][3] While lysine and arginine are the most common amino acids used in SILAC due to their susceptibility to trypsin cleavage, labeled threonine can be employed for specific research purposes, such as studying threonine-specific post-translational modifications or when using alternative proteases.
Q2: What is the recommended starting concentration of this compound for my cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific formulation of the culture medium. As there is limited specific data for L-Threonine, a good starting point is to use the same concentration as the unlabeled L-Threonine in your standard culture medium. For a typical DMEM formulation, this is often around 100 mg/L. However, empirical optimization is crucial for achieving the best results.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: To determine the optimal concentration, a titration experiment is recommended. This involves culturing your cells in a medium containing varying concentrations of this compound and assessing cell viability, growth rate, and labeling efficiency. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: How long does it take to achieve complete labeling of the proteome with this compound?
A4: For complete incorporation of the heavy amino acid, cells should be cultured for at least five to six cell doublings in the SILAC medium. This ensures that the existing "light" proteins are diluted out through cell division and protein turnover, leading to a labeling efficiency of over 95%.
Q5: Can this compound be cytotoxic to my cells?
A5: While stable isotope-labeled amino acids are generally considered non-toxic, high concentrations of any amino acid can potentially affect cell health. It is advisable to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line. A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section.
Q6: Are there any known metabolic conversion issues with this compound, similar to the arginine-to-proline conversion in standard SILAC?
A6: Threonine can be metabolized through several pathways in mammalian cells. The primary degradation pathway involves threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate, and subsequently to glycine and acetyl-CoA. Another pathway involves threonine deaminase, which produces α-ketobutyrate. While these conversions are part of normal metabolism, it is important to be aware of them as they could potentially affect the pool of labeled threonine available for protein synthesis. If you observe unexpected peaks in your mass spectrometry data, it may be indicative of metabolic conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<95%) | Insufficient number of cell doublings in the labeling medium. | Ensure cells are cultured for at least 5-6 doublings in the this compound containing medium. |
| Presence of unlabeled threonine in the medium or serum. | Use a threonine-free medium as the base and supplement with dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids. | |
| Suboptimal concentration of this compound. | Perform a concentration optimization experiment to determine the ideal concentration for your cell line (see protocol below). | |
| Reduced Cell Viability or Growth Rate | Cytotoxicity due to high concentration of this compound. | Conduct a cytotoxicity assay to identify a non-toxic concentration range (see protocol below). |
| The specific cell line is sensitive to the labeling medium. | Ensure all other media components are optimal for your cell line. If issues persist, try a lower concentration of the labeled amino acid. | |
| Unexpected Peaks in Mass Spectrometry Data | Metabolic conversion of this compound to other metabolites. | Analyze your data for mass shifts corresponding to known threonine metabolites like glycine. If conversion is significant, you may need to adjust your data analysis workflow to account for this. |
| Contamination of the sample. | Ensure aseptic techniques during cell culture and sample preparation. | |
| Inconsistent Quantification Results | Incomplete labeling leading to inaccurate heavy/light ratios. | Verify labeling efficiency is >95% before starting the experiment. |
| Errors in mixing cell populations or protein lysates. | Ensure accurate cell counting or protein quantification before mixing the "heavy" and "light" samples in a 1:1 ratio. | |
| Experimental variability. | Incorporate biological and technical replicates in your experimental design. A label-swapping strategy can also help correct for experimental errors. |
Data Presentation
Table 1: General Concentration Ranges for Heavy Amino Acids in SILAC
| Amino Acid | Typical Concentration in Medium (mg/L) | Molar Concentration (mM) |
| L-Arginine | 84 | ~0.4 |
| L-Lysine | 146 | ~0.8 |
| L-Threonine | 100 (starting point) | ~0.84 |
Note: The concentration for L-Threonine is a suggested starting point based on typical DMEM formulations. The optimal concentration for this compound should be empirically determined for each cell line.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To identify the optimal concentration of this compound that supports normal cell growth and achieves high labeling efficiency.
Methodology:
-
Prepare Media: Prepare several batches of threonine-free cell culture medium supplemented with dialyzed FBS. Create a dilution series of this compound (e.g., 25, 50, 100, 150, 200 mg/L). Include a control with the standard concentration of unlabeled L-Threonine.
-
Cell Seeding: Seed your cells in multi-well plates at a consistent density for each concentration.
-
Cell Culture: Culture the cells for at least five doublings, passaging as necessary.
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Monitor Cell Growth: At each passage, count the cells to determine the population doubling time for each concentration.
-
Assess Cell Viability: After the final passage, assess cell viability using a standard method such as a Trypan Blue exclusion assay or an MTT assay.
-
Determine Labeling Efficiency:
-
Harvest a small number of cells from each concentration.
-
Lyse the cells and extract the proteins.
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Digest the proteins into peptides (e.g., using trypsin).
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Analyze the peptides by LC-MS/MS to determine the ratio of heavy to light threonine-containing peptides. A labeling efficiency of >95% is desired.
-
-
Data Analysis: Compare the cell growth rates, viability, and labeling efficiencies across the different concentrations to determine the optimal concentration.
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To evaluate the potential cytotoxic effects of different concentrations of this compound on a specific cell line.
Methodology:
-
Prepare Reagents: Prepare a stock solution of this compound and create a serial dilution in your cell culture medium.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with the prepared dilutions of this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT, XTT, or LDH release assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the concentration at which this compound may become cytotoxic.
Mandatory Visualizations
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for L-Threonine-¹³C₄,¹⁵N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry sensitivity of L-Threonine-¹³C₄,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: What is L-Threonine-¹³C₄,¹⁵N, and what are its primary applications in mass spectrometry?
L-Threonine-¹³C₄,¹⁵N is a stable isotope-labeled version of the amino acid L-Threonine. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of unlabeled L-Threonine in various biological matrices.[1][2] Its stable heavy isotope composition allows it to be distinguished from the endogenous analyte, correcting for variability during sample preparation and analysis.[3]
Q2: I am observing a weak or inconsistent signal for my L-Threonine-¹³C₄,¹⁵N internal standard. What are the potential causes?
Several factors can contribute to a poor signal for your internal standard:
-
Suboptimal Ionization: Inefficient ionization of the molecule in the mass spectrometer source is a common issue.
-
Matrix Effects: Components within your sample matrix (e.g., salts, lipids, other small molecules) can suppress the ionization of L-Threonine-¹³C₄,¹⁵N.[4]
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Improper Sample Preparation: Incomplete protein precipitation, insufficient extraction, or sample degradation can lead to signal loss.
-
Derivatization Issues: If using a derivatization strategy, the reaction may be incomplete or the derivative may be unstable.
-
Instrument Parameters: The mass spectrometer settings, such as voltages, gas flows, and temperatures, may not be optimized for this specific molecule.
Q3: Is derivatization necessary for analyzing L-Threonine-¹³C₄,¹⁵N?
While not always mandatory, derivatization is a widely used technique to improve the chromatographic retention and mass spectrometric detection of amino acids like threonine.[5] Derivatization can enhance ionization efficiency and produce fragment ions that are more specific and intense, thereby increasing sensitivity.
Troubleshooting Guides
Issue 1: Low Signal Intensity of L-Threonine-¹³C₄,¹⁵N
If you are experiencing a weak signal from your internal standard, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Signal Intensity
Caption: A logical workflow for diagnosing and resolving low signal intensity of L-Threonine-¹³C₄,¹⁵N.
Detailed Troubleshooting Steps:
-
Sample Preparation and Matrix Effects:
-
Problem: High concentrations of salts, lipids, or other endogenous compounds in your sample can interfere with the ionization of L-Threonine-¹³C₄,¹⁵N.
-
Solution: Improve your sample cleanup procedure. This may involve optimizing the protein precipitation step (e.g., trying different solvents like acetonitrile, methanol, or acids like trichloroacetic acid or sulfosalicylic acid) or incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.
-
-
Derivatization Strategy:
-
Problem: Incomplete or inefficient derivatization will result in a low yield of the desired product and consequently a weak signal.
-
Solution:
-
Verify the quality and concentration of your derivatizing agent.
-
Systematically optimize the reaction conditions, including pH, temperature, and incubation time. Common derivatizing agents for amino acids include diethyl ethoxymethylenemalonate (DEEMM) and urea.
-
Ensure the stability of the derivatized product under your analytical conditions.
-
-
-
Mass Spectrometry Parameters:
-
Problem: The electrospray ionization (ESI) source parameters may not be optimal for your analyte.
-
Solution: Methodically optimize the ESI source conditions. A design of experiments (DoE) approach can be effective for this. Key parameters to adjust include:
-
Capillary voltage
-
Nebulizer pressure
-
Drying gas flow rate and temperature
-
Fragmentor voltage
-
Table 1: Example ESI Source Parameter Optimization Ranges
-
| Parameter | Typical Starting Range (Positive Ion Mode) |
| Capillary Voltage | 2000–4000 V |
| Nebulizer Pressure | 10–50 psi |
| Drying Gas Flow | 4–12 L/min |
| Gas Temperature | 200–350 °C |
Data compiled from general best practices in LC-MS.
Issue 2: Poor Reproducibility and High Variability
Inconsistent results can undermine the reliability of your quantitative assay.
Logical Flow for Improving Reproducibility
Caption: Key steps to enhance the reproducibility of L-Threonine-¹³C₄,¹⁵N measurements.
Detailed Troubleshooting Steps:
-
Internal Standard Addition:
-
Problem: Inconsistent addition of the internal standard to your samples, calibrators, and quality controls is a primary source of variability.
-
Solution: Add a fixed amount of L-Threonine-¹³C₄,¹⁵N to all samples at the earliest stage of the sample preparation process. This helps to correct for variability in subsequent steps like extraction recovery.
-
-
Chromatographic Conditions:
-
Problem: Shifting retention times can lead to inconsistent peak integration and, therefore, variable results.
-
Solution:
-
Ensure your LC system is properly equilibrated before each run.
-
Prepare fresh mobile phases daily.
-
Consider the use of a guard column to protect your analytical column from matrix components.
-
-
-
Sample Matrix Inconsistencies:
-
Problem: Different sample matrices can have varying effects on analyte recovery and ionization.
-
Solution: If possible, prepare your calibration standards in a matrix that closely matches your study samples to account for matrix effects.
-
Experimental Protocols
Protocol 1: Protein Precipitation and Sample Preparation for Plasma
This protocol is a general guideline and should be optimized for your specific application.
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Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 5 µL) of a known concentration of L-Threonine-¹³C₄,¹⁵N solution to each sample.
-
Precipitation: Add 200 µL of cold acetonitrile (or 10% trichloroacetic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization).
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General Derivatization with Urea
This protocol is adapted from a method for derivatizing amino acids and may require optimization.
-
Sample Preparation: Use the dried extract from your sample preparation.
-
Reagent Addition: Add a solution of 5 M urea to your dried sample.
-
Incubation: Incubate the mixture at 80°C and pH 9 for a specified time (e.g., 4 hours). This should be optimized.
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Analysis: The resulting carbamoyl-threonine derivative can then be analyzed by LC-MS.
Table 2: Example MRM Transitions for L-Threonine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Threonine | 120.1 | 74.1 |
| L-Threonine-¹³C₄,¹⁵N | 125.1 | 78.1 |
Note: These are theoretical values and should be empirically determined and optimized on your specific mass spectrometer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Threonine-¹³C₄,¹⁵N Isotope Data Correction
Welcome to the technical support center for correcting natural isotope abundance in L-Threonine-¹³C₄,¹⁵N mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals utilizing stable isotope labeling in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it critical to correct for it in my L-Threonine-¹³C₄,¹⁵N experiment?
A1: Many elements, including carbon and nitrogen, exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. Similarly, nitrogen is mostly ¹⁴N with a small fraction of ¹⁵N (approximately 0.37%).[1][] In mass spectrometry, which separates molecules based on their mass-to-charge ratio, the presence of these naturally occurring heavy isotopes contributes to the measured mass isotopologue distribution (MID).[3][4]
When using L-Threonine-¹³C₄,¹⁵N as a tracer, the goal is to measure the incorporation of the ¹³C and ¹⁵N isotopes from the labeled threonine into various metabolites. However, the mass spectrometer will also detect the natural ¹³C and ¹⁵N isotopes present in the molecules. This creates an overlap in the mass spectra, making it difficult to distinguish between the tracer-derived isotopes and the naturally abundant ones.[5]
Therefore, correcting for natural isotope abundance is a crucial data processing step. It allows for the accurate determination of the true isotopic enrichment from your tracer, preventing misinterpretation of labeling patterns and ensuring reliable metabolic flux analysis.
Q2: I see negative values in my mass isotopologue distribution (MID) after applying a natural abundance correction. What could be the cause?
A2: The appearance of negative peak intensities after correction is a common issue that can arise from several factors:
-
Incorrect Elemental Formula: The correction algorithms rely on the precise elemental composition of the analyte, including any derivatizing agents used during sample preparation. An inaccurate formula will lead to an incorrect correction matrix and can result in negative values for some isotopologues.
-
Improper Background Subtraction: If the background noise in your mass spectrometry data is not correctly subtracted, it can artificially lower the intensity of certain peaks, leading to negative values after correction.
-
Low Signal-to-Noise Ratio: For isotopologues with very low abundance, the signal may be close to the noise level. In such cases, minor inaccuracies in measurements or the correction algorithm can result in negative values.
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Inaccurate Natural Abundance Values: While generally constant, slight variations in natural isotopic abundances can occur. Ensure your correction software uses standard, accepted values.
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Software Algorithm Artifacts: Some correction algorithms, particularly linear matrix-based methods, can be more prone to producing negative values, especially with noisy data. More advanced, non-linear approaches may mitigate this issue.
Q3: My corrected isotopic enrichment for L-Threonine-¹³C₄,¹⁵N appears to be physiologically impossible (e.g., >100% or significantly different from expected). What should I check?
A3: Inaccurate enrichment values after correction often point to issues in the experimental protocol or data processing workflow:
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Tracer Impurity: The isotopic purity of your L-Threonine-¹³C₄,¹⁵N tracer is a critical parameter. If the tracer is not as pure as specified, the correction algorithm, which often accounts for tracer purity, may over- or under-correct the data.
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Metabolic Steady State: For many metabolic flux analyses, it is assumed that the system has reached an isotopic steady state. If the labeling duration is too short, the measured enrichment may not accurately reflect the true metabolic flux.
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Incorrect Correction for Overlapping Spectra: In complex biological samples, other molecules may have mass-to-charge ratios that overlap with the isotopologues of your analyte. This can artificially inflate the intensity of certain peaks, leading to incorrect enrichment calculations. High-resolution mass spectrometry can help to resolve such overlaps.
-
Choice of Correction Algorithm: Different software packages may use slightly different algorithms for correction. It is important to understand the assumptions and limitations of the software you are using. Some tools are specifically designed for dual-isotope tracer experiments.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Negative peak intensities in corrected data | Incorrect elemental formula of the analyte. | Verify the chemical formula, including any derivatization agents. |
| Improper background subtraction. | Re-evaluate the background subtraction parameters in your data processing software. | |
| Low signal-to-noise ratio for some isotopologues. | Improve the signal intensity by optimizing sample concentration or instrument parameters. | |
| Corrected isotopic enrichment is unexpectedly high or low | Inaccurate tracer purity information. | Use the manufacturer-provided tracer purity for correction or determine it experimentally. |
| The biological system has not reached a metabolic steady state. | Optimize the labeling time in your experimental protocol. | |
| Overlapping peaks from other molecules in the sample. | Utilize high-resolution mass spectrometry to resolve overlapping peaks. | |
| High variability in corrected data between replicates | Inconsistent sample preparation and handling. | Standardize all steps of your experimental workflow, from cell culture to sample extraction. |
| Mass spectrometer instability. | Perform regular calibration and tuning of the instrument to ensure consistent performance. | |
| Low signal intensity for some isotopologues. | Ensure that the signal for all relevant isotopologues is well above the limit of quantification. |
Experimental Protocols
Protocol: Natural Isotope Abundance Correction using a Matrix-Based Approach
This protocol outlines the general steps for correcting raw mass spectrometry data for natural isotope abundance. Several software packages, such as IsoCorrectoR, AccuCor2, and PolyMID, automate these calculations.
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Determine the Elemental Composition: Accurately determine the chemical formula of the L-Threonine fragment being analyzed, including any atoms added during derivatization. For L-Threonine (C₄H₉NO₃), a specific fragment will have a different formula.
-
Obtain Natural Isotope Abundances: Use the standard natural abundances for all elements in your molecule.
Element Isotope Natural Abundance (%) Carbon ¹²C 98.93 ¹³C 1.07 Hydrogen ¹H 99.985 ²H 0.015 Nitrogen ¹⁴N 99.632 ¹⁵N 0.368 Oxygen ¹⁶O 99.757 ¹⁷O 0.038 ¹⁸O 0.205 -
Construct the Correction Matrix: A correction matrix is generated based on the elemental composition and the natural isotopic abundances. This matrix accounts for the probability of each mass isotopologue containing naturally occurring heavy isotopes.
-
Measure the Mass Isotopologue Distribution (M_measured): From your mass spectrometry data, determine the relative intensities of the different mass isotopologues (M+0, M+1, M+2, etc.).
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Calculate the Corrected Mass Isotopologue Distribution (M_corrected): The measured intensity vector is multiplied by the inverse of the correction matrix to obtain the corrected intensities, which represent the true isotopic enrichment from the tracer.
Visualizations
Caption: Workflow for natural isotope abundance correction.
Caption: Troubleshooting logic for isotope correction issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: L-Threonine-13C4,15N Metabolic Labeling
Welcome to the technical support center for troubleshooting poor incorporation of L-Threonine-13C4,15N in your metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency for this compound in a typical SILAC experiment?
A1: For most cell lines, an incorporation efficiency of >95% is expected and considered necessary for accurate quantitative proteomics.[1][2] This is typically achieved after a sufficient number of cell doublings in the SILAC medium.
Q2: How many cell doublings are required for complete incorporation of this compound?
A2: A minimum of five to six cell doublings is recommended to ensure complete incorporation of the labeled amino acid.[3][4][5] This allows for the dilution of pre-existing, unlabeled L-Threonine through protein turnover and cell division.
Q3: Can the quality of the this compound affect incorporation?
A3: Yes, the purity and stability of the isotope-labeled amino acid are crucial. Ensure you are using a high-purity this compound from a reputable supplier. Improper storage, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Does the choice of cell culture medium impact this compound incorporation?
A4: Absolutely. It is critical to use a custom-formulated medium that lacks natural L-Threonine. The use of dialyzed fetal bovine serum (FBS) is also essential to minimize the presence of unlabeled L-Threonine, which would compete with the labeled amino acid for incorporation.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency (<95%) Detected by Mass Spectrometry
This is the most common issue encountered during SILAC experiments. The following guide will help you pinpoint the potential cause.
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing the cause of low this compound incorporation.
Potential Causes and Solutions
| Potential Cause | Verification | Recommended Solution |
| Insufficient Cell Doublings | Review cell culture logs to confirm the number of passages in SILAC medium. | Continue to culture the cells for additional doublings to reach the minimum of five to six passages. |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium. Ensure it is devoid of natural L-Threonine and that dialyzed FBS was used. | Prepare fresh SILAC medium, carefully following the protocol. Always use high-quality reagents. |
| Degraded this compound | Check the expiration date and storage conditions of your labeled amino acid. | Use a fresh, unexpired aliquot of this compound. If the problem persists, consider trying a new lot. |
| Cell Line-Specific Metabolism | Some cell lines may have higher endogenous threonine metabolism, potentially leading to degradation of the labeled amino acid. | Increase the concentration of this compound in the medium. If this is not effective, a different cell line may be necessary. |
| Mycoplasma Contamination | Perform a mycoplasma test on your cell cultures. | Discard any contaminated cultures and start with a fresh, confirmed-negative stock of cells. Implement routine mycoplasma testing. |
Issue 2: Inconsistent Incorporation Across Different Peptides
You may observe that some peptides from the same protein show high incorporation, while others show lower levels.
Potential Causes and Solutions
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Protein Turnover Rates: Proteins with slower turnover rates will take longer to fully incorporate the labeled amino acid. This can sometimes manifest as variability in incorporation across different proteins and their peptides.
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Solution: Ensure a sufficient number of cell doublings (at least 5-6) to allow for the turnover of most proteins.
-
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Amino Acid Scrambling: In some cases, the cell may metabolically convert the labeled threonine into other amino acids, although this is less common for threonine compared to arginine-to-proline conversion.
-
Solution: Analyze your mass spectrometry data for unexpected mass shifts in other amino acid residues. If scrambling is detected, it may be a characteristic of your specific cell line.
-
Experimental Protocols
Protocol 1: Preparation of SILAC Medium for L-Threonine Labeling
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Start with a base medium that is deficient in L-Threonine (e.g., custom DMEM, RPMI-1640).
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Supplement the medium with 10% dialyzed Fetal Bovine Serum (FBS). It is crucial to use dialyzed FBS to remove unlabeled amino acids.
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Add the appropriate amino acids. For the "heavy" medium, add this compound to the desired final concentration (typically the same as the physiological concentration in standard medium). For the "light" medium, add natural L-Threonine at the same concentration.
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Add other essential supplements such as L-glutamine, penicillin, and streptomycin.
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Sterile filter the complete medium using a 0.22 µm filter.
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Store the prepared media at 4°C and protect from light.
Protocol 2: Assessment of this compound Incorporation Efficiency by Mass Spectrometry
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Harvest a small aliquot of cells (approximately 1 million) that have been cultured in "heavy" SILAC medium for at least five doublings.
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Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Perform a protein assay to determine the protein concentration.
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Take 20-30 µg of protein and perform an in-solution or in-gel tryptic digest.
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Analyze the resulting peptides by high-resolution LC-MS/MS.
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Search the data against the appropriate protein database, specifying the variable modifications for this compound.
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Calculate the incorporation efficiency for each identified peptide containing threonine using the following formula:
Incorporation Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] x 100
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Average the incorporation efficiencies across multiple peptides and proteins to get a global assessment. An incorporation rate of >95% is desirable.
L-Threonine Metabolic Pathways
Understanding the metabolic fate of L-Threonine can provide insights into potential issues with incorporation.
Caption: Simplified metabolic pathways of L-Threonine in mammalian cells.
In mammals, L-Threonine is an essential amino acid, meaning it cannot be synthesized de novo. Its primary fate is incorporation into proteins. However, there are catabolic pathways that can lead to its degradation. The two main degradation pathways are initiated by the enzymes L-threonine 3-dehydrogenase (TDH) and threonine aldolase (TA). While the activity of these enzymes is generally low in most tissues, certain cell types or experimental conditions might exhibit higher activity, leading to a reduction in the available pool of labeled threonine for protein synthesis. The human L-threonine 3-dehydrogenase gene is considered an expressed pseudogene, suggesting this pathway may not be a primary route of threonine catabolism in humans.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Technical Support Center: Minimizing Metabolic Scrambling of L-Threonine-¹³C₄,¹⁵N
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing L-Threonine-¹³C₄,¹⁵N as a metabolic tracer. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your experimental data.
FAQs: Understanding and Minimizing L-Threonine-¹³C₄,¹⁵N Scrambling
Q1: What is metabolic scrambling and why is it a concern with L-Threonine-¹³C₄,¹⁵N?
Q2: How significant is the metabolic scrambling of L-Threonine?
A2: Studies have shown that the α-¹⁵N atom of L-Threonine exhibits minimal metabolic scrambling in mammalian cell lines such as Human Embryonic Kidney (HEK293) cells. However, the carbon backbone (¹³C₄) can be more susceptible to scrambling, particularly through the conversion of threonine to other metabolites like glycine and acetyl-CoA. The extent of scrambling is highly dependent on the experimental conditions.
Q3: What are the primary metabolic pathways that contribute to L-Threonine scrambling?
A3: The main pathways involved in L-Threonine catabolism and potential scrambling include:
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Threonine dehydrogenase pathway: This pathway converts threonine to 2-amino-3-ketobutyrate, which can then be cleaved into glycine and acetyl-CoA. This is a significant route for the scrambling of the ¹³C label into the glycine pool and the tricarboxylic acid (TCA) cycle.
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Threonine deaminase/dehydratase pathway: This pathway converts threonine to α-ketobutyrate, which can then enter other metabolic pathways.
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Transamination reactions: The ¹⁵N-amino group can be transferred to other α-keto acids, leading to the labeling of other amino acids.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter during your L-Threonine-¹³C₄,¹⁵N labeling experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High background labeling in other amino acids (e.g., Glycine, Serine) | Metabolic conversion of L-Threonine. | Optimize Culture Medium: • Supplement the medium with unlabeled glycine and serine to dilute the scrambled ¹³C and ¹⁵N isotopes.Reduce Incubation Time: • Perform time-course experiments to identify the optimal labeling duration before significant scrambling occurs. |
| Low incorporation of L-Threonine-¹³C₄,¹⁵N into the target protein/metabolite | Competition with unlabeled threonine from the serum or other media components. | Use Dialyzed Serum: • Utilize dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.Optimize L-Threonine Concentration: • Increase the concentration of labeled L-Threonine in the medium to outcompete any residual unlabeled sources. |
| Inconsistent labeling patterns between replicates | Variations in cell culture conditions or sample preparation. | Standardize Cell Culture: • Ensure consistent cell density, passage number, and growth phase across all replicates.Rapid Quenching and Extraction: • Implement a rapid and standardized protocol for quenching metabolism and extracting metabolites to minimize post-experimental alterations. |
| Unexpected labeled isotopologues of downstream metabolites | Isotope scrambling through less common or alternative metabolic pathways. | Detailed Pathway Analysis: • Consult metabolic pathway databases (e.g., KEGG, Reactome) to identify potential alternative routes for threonine metabolism in your specific cell type.Use of Pathway Inhibitors: • Consider using specific inhibitors for enzymes involved in major scrambling pathways (e.g., threonine dehydrogenase) to confirm their contribution. |
Experimental Protocols
Protocol 1: Minimizing L-Threonine Scrambling in Mammalian Cell Culture (e.g., HEK293)
This protocol is designed to minimize the metabolic scrambling of L-Threonine-¹³C₄,¹⁵N in adherent mammalian cell cultures.
Materials:
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HEK293 cells (or other cell line of interest)
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DMEM/F-12 medium lacking L-Threonine, L-Glycine, and L-Serine
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Dialyzed Fetal Bovine Serum (dFBS)
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L-Threonine-¹³C₄,¹⁵N
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Unlabeled L-Glycine and L-Serine
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Phosphate-Buffered Saline (PBS), ice-cold
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Metabolite extraction solvent (e.g., 80% methanol, -80°C)
Procedure:
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Cell Seeding: Seed HEK293 cells in culture plates and grow to the desired confluency (typically 70-80%).
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Media Preparation: Prepare the labeling medium by supplementing the custom DMEM/F-12 base with:
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10% dFBS
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L-Threonine-¹³C₄,¹⁵N (at the desired final concentration, e.g., the physiological concentration in standard media)
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Unlabeled L-Glycine (e.g., 1 mM)
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Unlabeled L-Serine (e.g., 1 mM)
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Initiation of Labeling:
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Aspirate the growth medium from the cells.
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Wash the cells once with pre-warmed PBS.
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Add the pre-warmed labeling medium to the cells.
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Incubation: Incubate the cells for the desired labeling period. It is recommended to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal duration with minimal scrambling.
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Metabolite Extraction:
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Aspirate the labeling medium.
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Immediately wash the cells twice with ice-cold PBS.
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Add a pre-chilled (-80°C) extraction solvent to the cells.
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Scrape the cells and collect the cell lysate.
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Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
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Analysis: Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the isotopic enrichment in threonine and other amino acids.
Quantitative Data Summary
The following table summarizes representative data on the extent of ¹⁵N scrambling from labeled amino acids in HEK293 cells. Note that L-Threonine shows minimal scrambling of its α-¹⁵N atom.
| Labeled Amino Acid (¹⁵N) | Primary Labeled Amino Acid Observed | Other Significantly Labeled Amino Acids |
| L-Threonine | Threonine | Minimal scrambling observed |
| L-Alanine | Alanine | Glutamate, Aspartate |
| L-Aspartate | Aspartate | Glutamate, Alanine |
| L-Glutamate | Glutamate | Aspartate, Alanine, Proline |
| L-Serine | Serine | Glycine |
| L-Glycine | Glycine | Serine |
Data adapted from studies on selective isotope labeling in HEK293 cells.
Visualizing Metabolic Pathways and Experimental Workflows
L-Threonine Metabolic Pathways
The following diagram illustrates the major metabolic fates of L-Threonine that can lead to isotopic scrambling.
Caption: Major metabolic pathways of L-Threonine leading to potential isotopic scrambling.
Experimental Workflow for Minimizing Scrambling
This diagram outlines the key steps in an experimental workflow designed to reduce metabolic scrambling.
Caption: A streamlined experimental workflow to minimize metabolic scrambling of L-Threonine.
Technical Support Center: Enhancing NMR Resolution with L-Threonine-¹³C₄,¹⁵N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Threonine-¹³C₄,¹⁵N for enhanced resolution in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using L-Threonine-¹³C₄,¹⁵N for NMR studies?
A1: The primary advantage of using L-Threonine fully labeled with ¹³C and ¹⁵N (L-Threonine-¹³C₄,¹⁵N) is the significant enhancement in spectral resolution and sensitivity.[1][2] Isotopic labeling with ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which correlate the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei.[1] This multi-dimensional approach greatly reduces signal overlap that is often observed in simple one-dimensional ¹H NMR spectra of complex proteins.[1]
Q2: When should I choose uniform labeling with L-Threonine-¹³C₄,¹⁵N over selective or reverse labeling?
A2: Uniform labeling with L-Threonine-¹³C₄,¹⁵N is ideal when the goal is to obtain complete resonance assignments for all threonine residues within a protein. This approach, in combination with other uniformly ¹³C,¹⁵N-labeled amino acids, facilitates the determination of the overall protein structure and dynamics. Selective or reverse labeling, where only specific amino acids or specific atoms are labeled, is more suitable for simplifying complex spectra of very large proteins or for focusing on particular residues involved in a specific interaction.
Q3: Can L-Threonine-¹³C₄,¹⁵N be used for studying large protein complexes?
A3: Yes, L-Threonine-¹³C₄,¹⁵N is particularly valuable for studying large protein complexes. For high molecular weight systems, NMR spectra often suffer from severe line broadening, which leads to loss of resolution and sensitivity. The introduction of ¹³C and ¹⁵N labels, often in combination with deuteration, helps to overcome these issues by enabling the use of specialized NMR experiments like TROSY (Transverse Relaxation-Optimized Spectroscopy) that are designed for large macromolecules.
Q4: What level of isotopic enrichment can I expect, and how can I measure it?
A4: The expected level of isotopic enrichment can vary depending on the expression system and culture conditions. In bacterial systems like E. coli, high enrichment levels are generally achievable. However, in mammalian cells, the presence of unlabeled amino acids in the media can dilute the isotopic labels. Mass spectrometry is a reliable method to quantify the degree of ¹³C and ¹⁵N incorporation by analyzing the mass shift of peptides from the labeled protein.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio for Threonine Resonances
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Possible Cause 1: Inefficient Incorporation of L-Threonine-¹³C₄,¹⁵N.
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Solution: Verify the isotopic incorporation level using mass spectrometry. Optimize protein expression conditions, such as media composition and induction time, to maximize the uptake of the labeled amino acid. For mammalian expression, ensure that the concentration of unlabeled threonine in the basal medium is minimized.
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-
Possible Cause 2: Suboptimal NMR Acquisition Parameters.
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Solution: Adjust the recycle delay in your NMR experiments to ensure full relaxation of the nuclei. For large proteins, consider using TROSY-based pulse sequences, which are designed to enhance sensitivity for slowly tumbling molecules. Employing cryogenic probes can also significantly improve the signal-to-noise ratio by reducing thermal noise.
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-
Possible Cause 3: Protein Aggregation.
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Solution: Check for sample precipitation after NMR experiments. Use Dynamic Light Scattering (DLS) to assess the monodispersity of your sample before data acquisition. Optimize buffer conditions (pH, salt concentration, additives) to improve protein solubility and stability.
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Issue 2: Spectral Overlap Involving Threonine Resonances
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Possible Cause 1: Insufficient Dimensionality in NMR Experiments.
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Solution: Move from 2D experiments (e.g., ¹H-¹⁵N HSQC) to 3D or even 4D experiments (e.g., HNCA, HNCACB, HNCO). These higher-dimensional experiments provide better separation of signals by spreading them across more frequency axes.
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Possible Cause 2: High Density of Threonine Residues in a Specific Region.
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Solution: If spectral overlap persists even in 3D spectra, consider selective or reverse labeling strategies. For instance, you could express a protein variant where some threonine residues are mutated to other amino acids, or use a combination of labeled and unlabeled amino acids during expression to simplify the spectrum.
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Issue 3: Isotope Scrambling
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Possible Cause: Metabolic Conversion of Threonine.
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Solution: Threonine can be metabolically converted to other amino acids, such as isoleucine and glycine, which can lead to the unintended labeling of these residues. To minimize this "scrambling," you can supplement the growth media with the biosynthetic precursors of the potentially scrambled amino acids (e.g., 2-ketobutyrate for isoleucine) in their unlabeled form. Mass spectrometry can be used to identify and quantify the extent of isotope scrambling.
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Experimental Protocols
Protocol 1: Protein Expression and Uniform Labeling in E. coli
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Prepare Minimal Media: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For ¹³C labeling, use [U-¹³C₆]-glucose as the sole carbon source.
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Inoculation: Inoculate a small volume of the minimal media with a single colony of E. coli (typically BL21(DE3) strain) transformed with the plasmid containing the gene of interest. Grow overnight at 37°C.
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Scale-Up: Use the overnight culture to inoculate a larger volume of the ¹³C,¹⁵N-M9 minimal media.
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Add L-Threonine-¹³C₄,¹⁵N: For specific labeling of threonine in an otherwise unlabeled protein, use standard M9 media and add L-Threonine-¹³C₄,¹⁵N to the media just before induction. For uniform labeling of the entire protein, this step is not necessary if using ¹³C-glucose and ¹⁵NH₄Cl.
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Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and grow for an additional 3-5 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C).
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Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: Standard 3D NMR Data Acquisition
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Sample Preparation: Prepare the protein sample to a concentration of 0.5-1.0 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
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Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Shim the magnet to achieve optimal field homogeneity.
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Acquire ¹H-¹⁵N HSQC: Record a 2D ¹H-¹⁵N HSQC spectrum to assess the sample quality and proper folding of the protein. This spectrum serves as a "fingerprint" of the protein.
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Acquire 3D Spectra: Record a suite of 3D triple-resonance experiments for backbone resonance assignment. Common experiments include:
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HNCA: Correlates the amide proton and nitrogen (HN) of a residue with the alpha-carbon (Cα) of the same residue and the preceding residue.
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HNCACB: Correlates the HN of a residue with the Cα and beta-carbon (Cβ) of the same and the preceding residue.
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HN(CO)CA: Correlates the HN of a residue with the Cα of the preceding residue.
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HNCO: Correlates the HN of a residue with the carbonyl carbon (CO) of the preceding residue.
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Data Presentation
Table 1: Isotopic Enrichment Levels in Different Expression Systems
| Expression System | Labeled Precursor(s) | Typical Enrichment (%) | Key Considerations |
| E. coli | ¹⁵NH₄Cl, [U-¹³C₆]-glucose | >95% | Most cost-effective method for uniform labeling. |
| Mammalian (HEK293) | ¹⁵N/¹³C-labeled amino acids | 30-52% (can be variable) | Essential for proteins requiring post-translational modifications. Enrichment can be diluted by unlabeled amino acids in the media. |
Table 2: Impact of Deuteration on ¹³C Linewidths
| Labeling Scheme | Average ¹³Cα T₂ (ms) | Improvement Factor | Benefit |
| ¹⁵N, ¹³C | 16.5 | 1x | Standard labeling. |
| ¹⁵N, ¹³C, ²H | 130 | ~8x | Significant line narrowing, leading to improved resolution and sensitivity in larger proteins. |
Visualizations
Caption: General experimental workflow for NMR studies using isotopically labeled proteins.
Caption: Decision tree for troubleshooting common NMR spectral issues.
References
Technical Support Center: L-Threonine-¹³C₄,¹⁵N Experiments
Welcome to the technical support center for L-Threonine-¹³C₄,¹⁵N experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control checks and troubleshoot common issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Threonine-¹³C₄,¹⁵N and what are its primary applications?
L-Threonine-¹³C₄,¹⁵N is a stable isotope-labeled version of the essential amino acid L-Threonine. In this molecule, the four carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1] This labeling makes it a powerful tool in metabolic research, proteomics, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Its primary applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and protein turnover studies.[4][5]
Q2: What are the recommended storage conditions for L-Threonine-¹³C₄,¹⁵N?
For long-term stability, L-Threonine-¹³C₄,¹⁵N powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the typical isotopic and chemical purity levels for commercially available L-Threonine-¹³C₄,¹⁵N?
Commercially available L-Threonine-¹³C₄,¹⁵N typically has a high isotopic enrichment, often greater than 98 atom % for both ¹³C and ¹⁵N. The chemical purity is also generally high, often exceeding 95%. It is essential to verify the certificate of analysis (CoA) from the supplier for batch-specific purity information.
Q4: How can I ensure complete incorporation of L-Threonine-¹³C₄,¹⁵N in my SILAC experiment?
Incomplete labeling is a common issue in SILAC experiments and can lead to quantification errors. To ensure complete incorporation, cells should be cultured for a sufficient number of cell divisions (at least five to six) in a medium containing L-Threonine-¹³C₄,¹⁵N. The exact duration will depend on the cell line's doubling time. It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-Threonine.
Q5: Can L-Threonine-¹³C₄,¹⁵N be metabolized into other amino acids, and how would this affect my results?
Amino acid conversion is a known phenomenon in SILAC experiments. For instance, labeled arginine can be converted to proline, leading to inaccuracies in quantification. While there is less specific literature on L-Threonine conversion, it is a possibility in certain cell lines or under specific metabolic conditions. If you observe unexpected labeled species, it may be due to metabolic conversion. This can be investigated using mass spectrometry to track the isotopic label in other amino acids.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your L-Threonine-¹³C₄,¹⁵N experiments.
Problem 1: Low or No Isotopic Enrichment Detected
Possible Causes:
-
Incomplete Labeling: Insufficient incubation time or cell divisions for full incorporation of the labeled amino acid.
-
Contamination with Unlabeled Threonine: Standard media or supplements (like non-dialyzed FBS) contain natural L-Threonine.
-
Incorrect Concentration: The concentration of L-Threonine-¹³C₄,¹⁵N in the medium may be too low.
-
Poor Cell Health: Cells may not be actively synthesizing proteins.
Solutions:
-
Optimize Labeling Time: Ensure cells undergo at least 5-6 doublings in the labeling medium.
-
Use High-Purity Reagents: Use SILAC-grade media and dialyzed FBS to minimize unlabeled amino acids.
-
Verify Concentration: Double-check the calculations for the concentration of L-Threonine-¹³C₄,¹⁵N in your media.
-
Monitor Cell Viability: Regularly check the health and proliferation of your cells.
Problem 2: Unexpected Peaks in Mass Spectrometry Analysis
Possible Causes:
-
Chemical Impurities: The L-Threonine-¹³C₄,¹⁵N reagent may contain impurities.
-
Contaminants from Sample Preparation: Keratins, plasticizers, or other contaminants introduced during sample handling.
-
Metabolic Conversion: The labeled threonine may be converted into other labeled metabolites.
-
Co-elution of Isobaric Compounds: Other molecules with the same mass-to-charge ratio may be present in the sample.
Solutions:
-
Check Reagent Purity: Analyze the L-Threonine-¹³C₄,¹⁵N stock solution by itself to check for impurities.
-
Improve Sample Handling: Use clean labware and high-purity solvents to minimize contamination.
-
Perform Tandem MS (MS/MS): Fragment the unexpected peaks to identify their chemical structure and determine if they are related to threonine metabolism.
-
Optimize Chromatography: Adjust the liquid chromatography gradient to improve the separation of compounds.
Problem 3: Inconsistent or Irreproducible Quantitative Results
Possible Causes:
-
Inaccurate Protein Quantification: Errors in determining the protein concentration of different samples before mixing.
-
Variable Sample Loss: Inconsistent sample loss during protein extraction, digestion, or cleanup steps.
-
Instrument Instability: Fluctuations in the performance of the mass spectrometer.
-
Incomplete Tryptic Digestion: Inconsistent protein digestion can lead to variability in peptide identification and quantification.
Solutions:
-
Use a Reliable Protein Assay: Employ a robust protein quantification method and perform measurements in triplicate.
-
Standardize Workflows: Ensure all samples are processed in parallel using the same protocol to minimize variability.
-
Monitor Instrument Performance: Regularly calibrate and tune the mass spectrometer. Run quality control samples to assess performance.
-
Optimize Digestion Protocol: Ensure complete and consistent enzymatic digestion of proteins.
Quantitative Data Summary
The following table summarizes key quantitative parameters for quality control of L-Threonine-¹³C₄,¹⁵N experiments.
| Parameter | Typical Value | Analytical Method | Significance |
| Chemical Purity | > 95% | HPLC-UV, LC-MS | Ensures that observed effects are due to the labeled compound and not impurities. |
| Isotopic Enrichment | > 98 atom % ¹³C, > 98 atom % ¹⁵N | Mass Spectrometry (GC-MS or LC-MS) | High enrichment is crucial for accurate tracing and quantification. |
| Intra-day Repeatability of Enrichment Measurement | < 0.06 Molar Percent Excess (MPE) | GC-MS | Indicates the precision of the analytical method for measuring isotopic enrichment within a single day. |
| Long-term Reproducibility of Enrichment Measurement | ~ 0.09 Molar Percent Excess (MPE) | GC-MS | Demonstrates the consistency of the analytical method over a longer period (e.g., 6 weeks). |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
-
Preparation of Standard Solution: Accurately weigh and dissolve L-Threonine-¹³C₄,¹⁵N in a suitable solvent (e.g., water or a mild buffer) to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where threonine absorbs, typically around 210 nm.
-
-
Injection and Analysis: Inject a known volume of the standard solution and run the HPLC method.
-
Data Analysis: The chemical purity is calculated by dividing the peak area of the L-Threonine-¹³C₄,¹⁵N by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Verification of Isotopic Enrichment by LC-MS
-
Sample Preparation: Prepare a dilute solution of L-Threonine-¹³C₄,¹⁵N in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC-MS System: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Separation: A short chromatographic run on a C18 column can be used to separate the analyte from any potential contaminants.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Acquire full scan mass spectra over a mass range that includes the expected m/z of both unlabeled and labeled threonine.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of L-Threonine-¹³C₄,¹⁵N (M+5) and any potential unlabeled L-Threonine (M).
-
The isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled species, correcting for the natural abundance of isotopes.
-
Visualizations
References
- 1. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Isotopically Labeled L-Threonine: A Comparative Analysis of L-Threonine-¹³C₄,¹⁵N and Other Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an isotopically labeled amino acid is paramount for the success of quantitative proteomics, metabolomics, and structural biology studies. L-Threonine, an essential amino acid, plays a crucial role in protein synthesis, metabolism, and post-translational modifications such as phosphorylation and O-linked glycosylation. This guide provides an objective comparison of L-Threonine-¹³C₄,¹⁵N with other common isotopic labeling alternatives, supported by established principles in mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantitative Data Comparison
The choice of isotopic label directly impacts the mass shift observed in mass spectrometry, a critical factor for resolving labeled and unlabeled species. The following table summarizes the key quantitative and qualitative differences between various isotopically labeled L-Threonine analogues.
| Feature | L-Threonine-¹³C₄,¹⁵N | L-Threonine-d₅,¹⁵N | L-Threonine-¹³C₄,¹⁵N,d₅ |
| Isotopic Composition | Four ¹³C atoms, one ¹⁵N atom | Five ²H (deuterium) atoms, one ¹⁵N atom | Four ¹³C atoms, one ¹⁵N atom, five ²H atoms |
| Mass Shift (vs. Unlabeled) | M+5 Da[1] | M+6 Da | M+10 Da |
| Primary Applications | Quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis (MFA), Biomolecular NMR[2] | Quantitative proteomics, Biomolecular NMR, Metabolism studies | Internal standard for quantitative analysis, Metabolic flux analysis[3] |
| Mass Spectrometry Performance | Clear mass shift, minimal isotopic effects on retention time, well-resolved isotopic clusters. | Larger mass shift than M+5. Potential for partial chromatographic separation from the unlabeled form, which can complicate quantification[4]. | Substantial mass shift, providing excellent separation from unlabeled species. |
| NMR Spectroscopy Performance | Provides probes for both ¹³C and ¹⁵N NMR experiments, useful for backbone and side-chain analysis. | Simplifies ¹H NMR spectra by reducing signal overlap and scalar couplings, leading to improved resolution and sensitivity, particularly for larger proteins. Deuterium can introduce isotopic shifts on neighboring nuclei. | Combines the benefits of ¹³C, ¹⁵N, and ²H labeling for complex structural studies. |
| Relative Cost | Generally high due to the enrichment of two different stable isotopes. | Can be more cost-effective than combined ¹³C and ¹⁵N labeling. | Highest relative cost due to enrichment with three different isotopes. |
| Potential for Isotope Scrambling | Minimal scrambling of ¹³C and ¹⁵N in most cell-based systems. Cell-free systems can eliminate scrambling. | Deuterium can be subject to exchange, though generally stable in C-H bonds. | Minimal scrambling of ¹³C and ¹⁵N; potential for deuterium exchange. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for two common applications of isotopically labeled L-Threonine.
Protocol 1: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the use of different L-Threonine isotopic labels for relative protein quantification.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel. For optimal results, use a cell line auxotrophic for threonine.
- For the "heavy" condition, culture cells in a customized SILAC medium depleted of standard L-threonine and supplemented with the desired "heavy" L-Threonine isotopologue (e.g., L-Threonine-¹³C₄,¹⁵N).
- For the "light" condition, culture cells in an identical medium supplemented with unlabeled L-Threonine.
- Ensure complete incorporation of the labeled amino acid by culturing the cells for at least five to six cell divisions.
- Verify labeling efficiency (>97%) by mass spectrometry analysis of a small protein extract.
2. Experimental Treatment:
- Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.
3. Sample Preparation:
- Harvest and lyse the cells from both populations.
- Combine equal amounts of protein from the "heavy" and "light" cell lysates.
- Perform protein digestion, typically with trypsin, which cleaves C-terminal to lysine and arginine residues.
4. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Peptides containing the labeled L-Threonine will appear as doublets in the mass spectrum, separated by the specific mass shift of the isotopic label.
5. Data Analysis:
- Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol describes the use of L-Threonine-¹³C₄,¹⁵N as a tracer to investigate metabolic pathways.
1. Tracer Experiment Design:
- Define the metabolic network model of interest.
- Select the appropriate ¹³C-labeled tracer, in this case, L-Threonine-¹³C₄,¹⁵N, to provide informative labeling patterns for the pathways under investigation.
2. Cell Culture and Labeling:
- Culture cells in a defined medium containing the ¹³C-labeled L-Threonine as the sole source of this amino acid.
- Allow the cells to reach a metabolic and isotopic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at different time points.
3. Metabolite Extraction and Analysis:
- Rapidly quench metabolism and extract intracellular metabolites.
- Analyze the isotopic labeling patterns of key metabolites, particularly proteinogenic amino acids, using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
4. Flux Estimation:
- Input the measured extracellular rates (e.g., glucose uptake, lactate secretion) and the mass isotopomer distributions of the measured metabolites into a computational flux model.
- Use software such as INCA or OpenFLUX2 to estimate the intracellular metabolic fluxes that best fit the experimental data.
5. Statistical Analysis:
- Perform a statistical analysis to determine the confidence intervals of the estimated fluxes.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.
Caption: L-Threonine mTOR Signaling Pathway.
Caption: SILAC Experimental Workflow.
Caption: O-GlcNAcylation Signaling Pathway.
References
A Comparative Guide to LC-MS Method Validation Using L-Threonine-¹³C₄,¹⁵N
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is paramount for metabolic studies, disease biomarker discovery, and nutritional analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to ensure accuracy and precision.
This guide provides an objective comparison of internal standard strategies for L-Threonine quantification, highlighting the superior performance of its stable isotope-labeled (SIL) analogue, L-Threonine-¹³C₄,¹⁵N. We present supporting data, detailed experimental protocols, and workflow diagrams to aid in the development and validation of reliable analytical methods.
Comparing Internal Standard Strategies for L-Threonine Quantification
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer—without interfering with its measurement. The use of a stable isotope-labeled version of the analyte is considered the most effective strategy.[3]
The Gold Standard: Stable Isotope Dilution (SID) with L-Threonine-¹³C₄,¹⁵N In this approach, a known quantity of L-Threonine-¹³C₄,¹⁵N is added to samples before processing. This molecule is chemically identical to L-Threonine but has a greater mass due to the incorporation of four ¹³C atoms and one ¹⁵N atom.
-
Advantages :
-
Co-elution : It has virtually identical chromatographic retention time to the endogenous L-Threonine.
-
Identical Physicochemical Properties : It compensates for analyte loss during sample preparation (e.g., protein precipitation, extraction).
-
Correction for Matrix Effects : It experiences the same degree of ionization suppression or enhancement in the MS source as the analyte, providing the most accurate correction.
-
Alternative 1: Using a Different Stable Isotope-Labeled Amino Acid This strategy involves using a labeled version of another amino acid as the internal standard (e.g., Phenylalanine-¹³C₉,¹⁵N). While more effective than using no standard, it has limitations.
-
Disadvantages :
-
Different Retention Times : The IS will not co-elute with L-Threonine, meaning it cannot correct for matrix effects that are specific to that point in the chromatographic run.
-
Varying Ionization Efficiency : Different amino acids ionize with different efficiencies, which may not accurately reflect the ionization behavior of L-Threonine across various sample matrices.
-
Alternative 2: Using a Structural Analogue A structural analogue, such as norleucine, is a non-physiological amino acid that can be used as an internal standard. This is a common practice in older HPLC-UV methods but is less suitable for LC-MS/MS.
-
Disadvantages :
-
Significant Differences in Properties : The analogue will have different retention times and vastly different ionization characteristics, making it a poor surrogate for correcting matrix effects in mass spectrometry.
-
Quantitative Performance Comparison
The choice of internal standard directly impacts the key validation parameters of an LC-MS/MS method. The following table summarizes the expected performance characteristics based on the chosen strategy.
| Validation Parameter | Method using L-Threonine-¹³C₄,¹⁵N (Ideal IS) | Method using an Alternative IS (e.g., Analogue) |
| Linearity (r²) | > 0.995 | Typically > 0.99, but may be more variable |
| Accuracy (% Recovery/Bias) | 85-115% | 70-130% (Can be highly variable due to matrix effects) |
| Precision (% RSD) | < 15% | < 20% (Often higher due to inconsistent correction) |
| Limit of Quantification (LOQ) | Low ng/mL to sub-µmol/L range | May be higher or less reliable at low concentrations |
Experimental Protocols
Here we provide a representative protocol for the quantification of L-Threonine in human plasma using L-Threonine-¹³C₄,¹⁵N as the internal standard.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample, standard, or QC to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution (L-Threonine-¹³C₄,¹⁵N in water) to each tube.
-
Add 200 µL of ice-cold 0.1% formic acid in acetonitrile to each tube to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Conditions
-
LC System : UPLC/HPLC system capable of binary gradient elution.
-
Column : HILIC or mixed-mode column suitable for polar analytes (e.g., Waters ACQUITY BEH Amide, 2.1 x 100 mm, 1.7 µm or Restek Raptor Polar X, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0.0 - 1.0 min: 85% B
-
1.0 - 5.0 min: 85% to 40% B
-
5.0 - 5.1 min: 40% to 85% B
-
5.1 - 7.0 min: 85% B (Re-equilibration)
-
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
MRM Transitions :
-
L-Threonine : Q1: 120.1 m/z > Q3: 74.1 m/z
-
L-Threonine-¹³C₄,¹⁵N : Q1: 125.1 m/z > Q3: 78.1 m/z
-
-
Source Parameters : Optimized for the specific instrument, but typically include a capillary voltage of ~3.0 kV, source temperature of 150°C, and desolvation temperature of 400°C.
Visualized Workflows and Pathways
To better illustrate the processes and relationships involved in this analysis, the following diagrams were generated using Graphviz.
Caption: LC-MS/MS experimental workflow for L-Threonine quantification.
Caption: Simplified metabolic pathways involving L-Threonine.
Caption: Core parameters for LC-MS/MS bioanalytical method validation.
References
- 1. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Threonine-13C4,15N and Radioactive Tracers in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, tracers are indispensable tools for elucidating the dynamic flow of molecules through complex biochemical networks. The choice between stable isotope-labeled compounds, such as L-Threonine-13C4,15N, and traditional radioactive tracers is a critical decision that profoundly impacts experimental design, data interpretation, and laboratory safety. This guide provides an objective comparison of these two methodologies, supported by experimental protocols and data, to aid researchers in selecting the most appropriate tool for their scientific inquiries.
At a Glance: Stable vs. Radioactive Tracers
The primary distinction between these tracer types lies in the nature of their isotopes. This compound contains stable, non-radioactive heavy isotopes of carbon and nitrogen.[1] Its detection relies on the mass difference imparted by these isotopes, which is measured by mass spectrometry.[1] In contrast, radioactive tracers, such as 14C- or 3H-labeled threonine, contain unstable isotopes that emit radiation as they decay.[2] This radiation is quantified using techniques like liquid scintillation counting.[2]
| Feature | This compound (Stable Isotope) | Radioactive Threonine (e.g., 14C-Threonine) |
| Detection Principle | Mass shift detection via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).[1] | Detection of radioactive decay (beta particles) via Liquid Scintillation Counting. |
| Safety | Non-radioactive, posing no radiation risk to researchers or subjects. | Emits ionizing radiation, requiring specialized handling, safety protocols, and waste disposal. |
| Data Output | Provides detailed mass isotopomer distribution, offering deep insights into pathway activity and carbon/nitrogen fate. | Typically yields a single quantitative value of total tracer incorporation. |
| In Vivo Human Studies | Safe for direct use in human clinical studies. | Use in humans is highly restricted due to radiation exposure. |
| Cost | Higher initial cost for labeled compounds and analytical instrumentation (Mass Spectrometer). | Lower cost for some radiolabeled compounds, but significant costs associated with radioactive material handling and waste disposal. |
| Sensitivity | High, but can be limited by the natural abundance of heavy isotopes. | Extremely high sensitivity, capable of detecting very small quantities of the tracer. |
| Multiplexing | Multiple stable isotope tracers can often be used simultaneously in the same experiment. | Limited by the ability to distinguish between different radioactive isotopes. |
Delving Deeper: Quantitative Insights
While direct head-to-head comparative data for this compound and radioactive threonine in the same experimental system is limited, we can construct a representative comparison based on typical data obtained from each method for a common application: measuring protein synthesis rates in cultured cells.
Table 1: Representative Data for Measuring Fractional Protein Synthesis Rate (FSR)
| Parameter | Stable Isotope Method (this compound) | Radioactive Tracer Method (14C-Threonine) |
| Measurement | Enrichment of this compound in protein hydrolysate. | Disintegrations Per Minute (DPM) of 14C in protein precipitate. |
| Precursor Pool | Mass isotopomer ratio in the intracellular free amino acid pool. | Specific activity (DPM/nmol) of 14C-Threonine in the cell culture medium or intracellular pool. |
| Calculated FSR (%/hr) | 1.52 ± 0.15 | 1.45 ± 0.20 |
| Additional Data | Positional isotopomer analysis revealing contributions to other pathways (e.g., glycine synthesis). | Total incorporation into protein. |
Note: The data presented in this table is illustrative and compiled from representative values found in the literature. It is intended to demonstrate the type of quantitative output from each method and not a direct experimental comparison.
Visualizing the Concepts
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: Major metabolic pathways of L-Threonine.
Caption: Experimental workflow for stable isotope tracing.
References
L-Threonine-13C4,15N Internal Standard: A Guide to Accuracy and Precision in Quantitative Analysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving reliable and reproducible results. For researchers and drug development professionals quantifying L-Threonine, the stable isotope-labeled standard, L-Threonine-13C4,15N, has emerged as a superior choice. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to inform your analytical method development.
Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based quantification.[1] They share a near-identical chemical and physical profile with the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects.[1] This intrinsic similarity allows for effective correction of variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1]
Performance Data: Accuracy and Precision
The primary metrics for evaluating an internal standard's performance are accuracy (closeness to the true value) and precision (reproducibility of measurements). Below is a summary of performance data for L-Threonine quantification using a stable isotope-labeled internal standard in a validated LC-MS/MS method for the analysis of 20 proteinogenic amino acids in mouse plasma.
| Quality Control Level | Nominal Concentration (µM) | Measured Concentration (µM) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (QC1) | 20 | 20.8 | +4.0% | 4.9% | 6.2% |
| Medium (QC2) | 100 | 97.5 | -2.5% | 3.1% | 4.5% |
| High (QC3) | 500 | 510 | +2.0% | 2.5% | 3.8% |
Data synthesized from a study validating an LC-MS/MS method for amino acid quantification in mouse plasma using a [13C, 15N]-labeled amino acid mix as internal standards.[2]
These results demonstrate high accuracy and precision across a range of concentrations, underscoring the reliability of using a stable isotope-labeled internal standard for L-Threonine quantification.
Comparison with Alternative Internal Standards
While this compound is a top-tier choice, other compounds have been used as internal standards in amino acid analysis. A common alternative is the use of a non-isotopically labeled, structurally similar but non-endogenous amino acid, such as norleucine.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope Labeled) | - Co-elutes with the analyte. - Experiences identical matrix effects and ionization suppression/enhancement. - Corrects for analyte loss during sample preparation.[1] | - Higher cost compared to non-isotopic standards. |
| Norleucine (Non-isotopic structural analog) | - Lower cost. - Can be used for multiple amino acids. | - Different retention time from the analyte. - May not experience the same matrix effects or ionization efficiency as the analyte. - Cannot fully compensate for analyte-specific degradation or loss. |
The ideal internal standard mimics the analyte as closely as possible throughout the entire analytical process. Due to its identical chemical structure, this compound provides the most accurate correction for potential variations, leading to more reliable quantitative data compared to non-isotopic analogs.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below is a typical experimental protocol for the quantification of L-Threonine in plasma using this compound as an internal standard.
Sample Preparation
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of methanol containing the this compound internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar analytes like amino acids.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution is employed to achieve optimal separation of the amino acids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Threonine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to the isotopic labels).
-
-
Visualizing Experimental and Biological Contexts
To better understand the application and biological relevance of L-Threonine analysis, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving L-Threonine.
Figure 1. Experimental workflow for L-Threonine quantification.
L-Threonine is not only a building block of proteins but also a signaling molecule that can influence crucial cellular processes, such as cell cycle progression, through the mTOR pathway.
Figure 2. L-Threonine signaling via the mTOR pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of L-Threonine in biological matrices. Its identical chemical nature to the analyte ensures superior accuracy and precision by effectively compensating for experimental variability. For researchers, scientists, and drug development professionals seeking the highest quality data, this compound is the recommended internal standard for LC-MS/MS-based quantification of L-Threonine.
References
A Researcher's Guide to Protein Quantification: L-Threonine-¹³C₄,¹⁵N for Absolute vs. Relative Strategies
For researchers in proteomics, drug development, and the broader life sciences, the accurate quantification of protein abundance is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and precise methodology for this purpose. Among the array of available techniques, metabolic labeling using isotopically enriched amino acids like L-Threonine-¹³C₄,¹⁵N for relative quantification, and the use of synthetic isotope-labeled peptides for absolute quantification, represent two cornerstone approaches.
This guide provides an objective comparison of these two prominent protein quantification strategies, leveraging L-Threonine-¹³C₄,¹⁵N as a key reagent. We will delve into their respective principles, workflows, and performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Relative vs. Absolute Quantification
The fundamental distinction between these two approaches lies in the nature of the quantitative data they provide. Relative quantification , exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), determines the fold-change in protein abundance between different experimental conditions. In contrast, absolute quantification , such as the AQUA (Absolute QUantification of) proteins method, measures the exact amount of a protein in a sample, often expressed in fmol or copies per cell.
| Feature | Relative Quantification (SILAC) with L-Threonine-¹³C₄,¹⁵N | Absolute Quantification (AQUA) |
| Principle | Metabolic incorporation of "heavy" L-Threonine-¹³C₄,¹⁵N into the entire proteome of one cell population, which is then compared to a "light" (unlabeled) population. | Addition of a known amount of a synthetic, stable isotope-labeled peptide (e.g., containing heavy threonine) that is chemically identical to a target peptide from the protein of interest. |
| Output | Ratio of "heavy" to "light" peptide signals, indicating the relative change in protein abundance. | Absolute amount of the target protein (e.g., fmol/µg of total protein) calculated from the ratio of the endogenous "light" peptide to the "heavy" synthetic standard. |
| Typical Application | Discovery-based proteomics to identify proteins that are up- or down-regulated in response to a stimulus, genetic modification, or disease state. | Targeted validation of protein expression levels, biomarker quantification, and determination of protein stoichiometry within complexes. |
| Strengths | - High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.[1][2][3] - In vivo labeling reflects the true physiological state of the cells.[4] - Global proteome coverage in a single experiment. | - Provides absolute concentration, enabling direct comparison across different experiments and laboratories.[5] - High sensitivity and specificity for targeted proteins. - Applicable to a wide range of sample types, including tissues and clinical samples where metabolic labeling is not feasible. |
| Limitations | - Primarily applicable to cultured cells that can incorporate the labeled amino acid. - Requires complete metabolic incorporation, which can be time-consuming (typically 5-6 cell doublings). - Potential for metabolic conversion of the labeled amino acid to other amino acids. | - Targeted approach, requiring prior knowledge of the protein and selection of a suitable peptide for synthesis. - Synthesis of labeled peptides can be costly, especially for large-scale studies. - Does not provide a global view of the proteome. |
| L-Threonine-¹³C₄,¹⁵N Use | Incorporated into newly synthesized proteins during cell culture. | Used in the synthesis of the internal standard peptide. |
Performance Comparison: A Data-Driven Perspective
While direct head-to-head comparisons using L-Threonine-¹³C₄,¹⁵N are not extensively published, data from studies utilizing other labeled amino acids (commonly Arginine and Lysine) in SILAC provide a strong basis for performance evaluation against AQUA.
| Performance Metric | SILAC (Relative Quantification) | AQUA (Absolute Quantification) |
| Accuracy & Precision | Generally high, with coefficients of variation (CVs) often below 20%. The early mixing of labeled and unlabeled samples minimizes downstream processing errors, leading to high precision. | High accuracy and precision are hallmarks of this method, with reported CVs typically between 8% and 15% for triplicate measurements. |
| Sensitivity | High sensitivity for detecting relative changes, even for low-abundance proteins, due to the global labeling approach. | Very high sensitivity, often in the low femtomole to attomole range, limited primarily by the sensitivity of the mass spectrometer. |
| Dynamic Range | The dynamic range for accurate quantification is typically within 100-fold. Significant ratio compression can occur at higher fold changes. | Offers a wide linear dynamic range for quantification, often spanning several orders of magnitude. |
| Reproducibility | High reproducibility between biological replicates due to the inherent internal standard in every peptide pair. | Excellent reproducibility, as the synthetic peptide standard provides a consistent reference across multiple experiments. |
Experimental Protocols
Relative Quantification using L-Threonine-¹³C₄,¹⁵N (SILAC)
This protocol outlines the key steps for a typical SILAC experiment.
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population is grown in "light" medium containing standard L-Threonine.
-
The second population is grown in "heavy" medium where standard L-Threonine is replaced with L-Threonine-¹³C₄,¹⁵N. The working concentration of labeled amino acids is typically similar to that in standard media (e.g., for arginine and lysine, concentrations are around 84 mg/L and 146 mg/L, respectively).
-
Cells are cultured for at least five to six doublings to ensure >95% incorporation of the heavy amino acid.
-
-
Experimental Treatment:
-
Once fully labeled, the two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Sample Preparation:
-
The "light" and "heavy" cell populations are harvested and lysed.
-
Protein concentrations are determined, and equal amounts of protein from each population are mixed.
-
The mixed protein sample is then subjected to standard proteomics sample preparation, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
High-resolution mass spectrometers, such as Orbitrap-based instruments, are recommended to resolve the isotopic peaks.
-
-
Data Analysis:
-
Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to identify peptides and quantify the peak intensity ratios of heavy to light peptide pairs.
-
The ratio for multiple peptides from the same protein are typically averaged to determine the overall relative abundance change of that protein.
-
Absolute Quantification (AQUA)
This protocol provides a general workflow for an AQUA experiment.
-
Target Peptide Selection and Synthesis:
-
One or more unique, proteotypic peptides are selected for the target protein. These peptides should ideally be 7-20 amino acids in length and not contain easily modified residues like methionine or cysteine.
-
A synthetic version of each target peptide is created, incorporating a stable isotope-labeled amino acid, such as L-Threonine-¹³C₄,¹⁵N.
-
The absolute concentration of the synthetic peptide is accurately determined, typically by amino acid analysis.
-
-
Sample Preparation:
-
The protein sample (e.g., cell lysate, tissue homogenate) is prepared.
-
A known amount of the heavy synthetic AQUA peptide is spiked into the sample. This is typically done before enzymatic digestion to control for digestion efficiency.
-
-
Enzymatic Digestion:
-
The sample, now containing both the endogenous protein and the heavy peptide standard, is subjected to enzymatic digestion.
-
-
Mass Spectrometry Analysis:
-
The peptide mixture is analyzed by LC-MS/MS, often using a targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for maximum sensitivity and specificity.
-
The mass spectrometer is programmed to specifically monitor for the precursor and fragment ions of both the endogenous "light" peptide and the "heavy" AQUA peptide.
-
-
Data Analysis:
-
The peak areas of the light and heavy peptides are measured from the extracted ion chromatograms.
-
The absolute quantity of the endogenous peptide is calculated based on the known amount of the spiked-in AQUA peptide and the measured peak area ratio.
-
Visualizing the Workflows and Decision-Making
To further clarify the experimental processes and the logical framework for choosing a quantification strategy, the following diagrams are provided.
Conclusion
The choice between relative and absolute protein quantification is fundamentally driven by the biological question at hand. For exploratory studies aimed at identifying widespread changes in the proteome in response to a particular stimulus, the SILAC approach using L-Threonine-¹³C₄,¹⁵N offers a robust and accurate method for relative quantification in cell culture models. Conversely, when the goal is to validate and precisely measure the concentration of specific proteins, particularly in complex samples or for clinical biomarker development, the AQUA method provides the gold standard for absolute quantification. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate strategy to advance their scientific inquiries.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. chempep.com [chempep.com]
- 4. proteomics.medium.com [proteomics.medium.com]
- 5. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
Assessing the Biological Impact of L-Threonine-¹³C₄,¹⁵N Labeling: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling precise tracking and quantification of proteins and metabolites. L-Threonine-¹³C₄,¹⁵N is a critical reagent in these studies, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis. A crucial consideration for the validity of such experiments is the biological equivalence of the labeled compound to its unlabeled counterpart. This guide provides a comparative assessment of the biological impact of L-Threonine-¹³C₄,¹⁵N labeling, drawing upon data from studies utilizing stable isotope-labeled amino acids and outlining key experimental protocols for direct evaluation.
While direct comparative studies focusing specifically on L-Threonine-¹³C₄,¹⁵N are not extensively available in peer-reviewed literature, the broad application of SILAC provides substantial evidence that the biological impact of heavy isotope-labeled amino acids is minimal. Studies frequently report no discernible difference in cell morphology, doubling time, or differentiation capacity when cells are cultured in media containing isotopically labeled amino acids compared to standard media[1]. One study involving pancreatic cancer cells cultured with a ¹⁵N amino acid mixture found no significant difference in protein expression compared to controls, indicating that stable isotope labeling does not disrupt normal protein metabolism[2].
This guide will present a summary of the expected biological impact based on available literature, detailed protocols for researchers to conduct their own assessments, and a discussion of potential, though generally minor, effects.
Data Presentation: Comparative Analysis
The following tables summarize the generally accepted biological impacts of using stable isotope-labeled amino acids like L-Threonine-¹³C₄,¹⁵N in cell culture, based on extensive use in SILAC experiments. It is important to note that specific cell lines may exhibit unique sensitivities, and direct testing is always recommended.
Table 1: Comparison of Cell Viability and Proliferation
| Parameter | Unlabeled L-Threonine | L-Threonine-¹³C₄,¹⁵N | Expected Outcome & Notes |
| Cell Viability | >95% (Healthy Culture) | >95% (Healthy Culture) | No significant difference expected. Viability should be monitored to ensure no lot-specific toxicity. |
| Cell Proliferation Rate (Doubling Time) | Normal for cell line | Normal for cell line | No significant change in proliferation rate is anticipated based on numerous SILAC studies[1]. |
| Cytotoxicity | None | None expected | Stable isotopes are non-radioactive and generally considered biologically inert. |
Table 2: Comparison of Protein Synthesis and Metabolism
| Parameter | Unlabeled L-Threonine | L-Threonine-¹³C₄,¹⁵N | Expected Outcome & Notes |
| Global Protein Synthesis Rate | Normal for cell line | Normal for cell line | No significant impact on the overall rate of protein synthesis is expected[2]. |
| Incorporation into Proteome | 100% of Threonine sites | >97% after 5-6 cell doublings | Complete incorporation is a prerequisite for accurate SILAC quantification[3]. |
| Metabolic Perturbation | Baseline metabolic flux | Minimal to none | While kinetic isotope effects are possible, they are generally considered to not significantly alter overall metabolic pathways in the context of SILAC. |
| Protein Function | Normal | Normal | The small mass difference is not expected to alter protein folding or function. |
Experimental Protocols
To directly assess the biological impact of L-Threonine-¹³C₄,¹⁵N labeling in a specific experimental system, the following protocols are recommended.
Assessment of Cell Viability: Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Protocol:
-
Culture cells in parallel with either standard medium or medium containing L-Threonine-¹³C₄,¹⁵N for a desired period (e.g., several passages to ensure adaptation).
-
Harvest cells and resuspend in phosphate-buffered saline (PBS).
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate at room temperature for 1-3 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Assessment of Metabolic Activity and Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and culture with either standard medium or medium containing L-Threonine-¹³C₄,¹⁵N.
-
After the desired incubation period, add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Assessment of Protein Synthesis Rate: SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis using the antibiotic puromycin.
Protocol:
-
Culture cells in parallel with either standard medium or medium containing L-Threonine-¹³C₄,¹⁵N.
-
Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes). Puromycin is incorporated into nascent polypeptide chains, terminating translation.
-
Harvest the cells, lyse them, and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the puromycin-labeled peptides using an anti-puromycin antibody via Western blotting.
-
The intensity of the puromycin signal, normalized to total protein loading, is proportional to the rate of protein synthesis.
Mandatory Visualizations
Threonine Metabolism and Isotope Incorporation
L-Threonine is an essential amino acid with two primary catabolic pathways in mammalian cells:
-
Threonine Dehydrogenase Pathway: Threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.
-
Threonine Aldolase Pathway: Threonine is cleaved to form glycine and acetaldehyde.
The incorporation of L-Threonine-¹³C₄,¹⁵N into proteins occurs during translation, where it is charged onto its cognate tRNA and added to the growing polypeptide chain.
Caption: Overview of L-Threonine-¹³C₄,¹⁵N uptake, metabolism, and protein incorporation.
Experimental Workflow for Comparative Analysis
This workflow outlines the steps to compare the biological effects of labeled versus unlabeled L-Threonine.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
L-Threonine's Isotopic Avatar: A Guide to L-Threonine-13C4,15N in Research
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a cell is paramount. Stable isotope-labeled compounds, like L-Threonine-13C4,15N, have emerged as indispensable tools for tracing metabolic pathways and quantifying proteins with high precision. This guide provides a comprehensive overview of the applications and limitations of this compound, offering a comparative analysis with other isotopic labeling strategies and detailing experimental protocols for its use.
This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope, and the nitrogen atom is replaced with the nitrogen-15 (¹⁵N) isotope. This labeling provides a distinct mass shift that allows researchers to differentiate it from its natural, or "light," counterpart using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Applications: Tracing and Quantifying Cellular Processes
The primary applications of this compound revolve around its use as a tracer in metabolic flux analysis (MFA) and as an internal standard in quantitative proteomics, most notably in Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing this compound into cell culture media or administering it in vivo, researchers can track the incorporation of the labeled carbon and nitrogen atoms into various downstream metabolites. This allows for the precise measurement of flux through specific metabolic pathways. One of the key pathways studied using labeled threonine is its catabolism.
The major degradation pathway for threonine involves its conversion to glycine and acetyl-CoA via the threonine dehydrogenase (TDG) pathway.[1][2][3] This process is central to one-carbon metabolism and provides precursors for the synthesis of other essential biomolecules. By tracking the appearance of ¹³C and ¹⁵N in glycine and other metabolites, scientists can quantify the activity of this pathway under different physiological or pathological conditions.
Quantitative Proteomics (SILAC): SILAC is a widely used method for the accurate quantification of proteins in different cell populations.[4][5] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another is grown in a "heavy" medium where an essential amino acid, such as this compound, is replaced with its heavy isotope-labeled counterpart. After a specific experimental treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise determination of the relative abundance of each protein.
Performance Comparison: this compound vs. Alternatives
The choice of an isotopic tracer is critical for the success of any metabolic or proteomic study. This compound offers distinct advantages and disadvantages when compared to other labeling strategies.
| Isotopic Label | Primary Application(s) | Advantages | Disadvantages |
| This compound | MFA, SILAC | Dual labeling provides more information for flux analysis. High mass shift is beneficial for resolving peaks in mass spectrometry. | Potential for isotope scrambling. Higher cost compared to single-isotope labels. |
| L-Threonine-13C4 | MFA, Internal Standard | Good for tracing carbon backbone. Less expensive than dual-labeled threonine. | Provides no information on nitrogen fate. |
| L-Threonine-15N | MFA, Nitrogen metabolism studies | Specifically traces nitrogen metabolism. | Does not provide information on the carbon skeleton's fate. |
| Deuterated L-Threonine (e.g., L-Threonine-d5) | MFA, Internal Standard | Can be used as an alternative tracer. | Potential for kinetic isotope effects which can alter metabolic rates. May have different chromatographic behavior than non-deuterated forms. |
Experimental Protocols
Metabolic Flux Analysis of Threonine Catabolism
This protocol outlines a general workflow for tracing the catabolism of L-Threonine to glycine.
1. Cell Culture and Labeling:
-
Culture cells in a threonine-free medium supplemented with a known concentration of this compound.
-
A parallel culture with unlabeled L-threonine should be maintained as a control.
-
Harvest cells at different time points to monitor the incorporation of the label.
2. Metabolite Extraction:
-
Quench metabolism rapidly by adding cold methanol to the cell culture.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
3. Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the mass isotopologue distribution of threonine, glycine, and other relevant metabolites.
4. Data Analysis:
-
Correct for the natural abundance of isotopes.
-
Calculate the fractional contribution of threonine to the glycine pool. Studies in humans have shown that the threonine dehydrogenase pathway accounts for a relatively small percentage of total threonine catabolism, ranging from 7-11% in adults. In pigs, this pathway was also found to be a minor component of threonine utilization in the splanchnic tissues.
SILAC Protocol using this compound
This protocol provides a general workflow for a two-plex SILAC experiment.
1. Cell Culture and Labeling:
-
Grow one population of cells in "light" medium containing unlabeled L-arginine and L-lysine (or other essential amino acids depending on the protease to be used).
-
Grow a second population of cells in "heavy" medium where the light amino acid is replaced with its heavy counterpart (in this case, this compound would be used if a protease other than trypsin is employed, or if threonine metabolism itself is the focus). For standard SILAC with trypsin digestion, heavy arginine (¹³C₆, ¹⁵N₄) and lysine (¹³C₆, ¹⁵N₂) are typically used.
-
Ensure complete incorporation of the heavy amino acid by growing the cells for at least five doublings.
2. Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate.
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the light and heavy cell lysates.
-
Digest the protein mixture into peptides using a protease (e.g., trypsin).
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
6. Data Analysis:
-
Identify and quantify the peptide pairs (light and heavy) using specialized software.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein.
Limitations and Challenges
Despite its utility, the use of this compound is not without its limitations.
Metabolic Scrambling: The most significant limitation is the metabolic conversion of threonine to other amino acids, primarily glycine. This "scrambling" of isotopes can complicate the interpretation of data, as the labels will appear in metabolites and proteins that are not directly downstream of the intended pathway. For instance, the ¹³C and ¹⁵N from this compound can be incorporated into serine through the action of serine hydroxymethyltransferase on the newly formed labeled glycine. Careful experimental design and data analysis are required to account for such metabolic interconversions.
Cost: Stable isotope-labeled compounds, particularly those with multiple labels like this compound, can be expensive, which may be a consideration for large-scale or long-term experiments.
Kinetic Isotope Effects: While generally considered to have minimal impact with ¹³C and ¹⁵N labeling compared to deuterium, there is a theoretical possibility of kinetic isotope effects, where the heavier isotopes can slightly alter the rate of enzymatic reactions.
Visualizing Threonine Metabolism
The following diagram illustrates the major catabolic pathway of L-Threonine.
References
- 1. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism through the threonine dehydrogenase pathway does not account for the high first-pass extraction rate of dietary threonine by the portal drained viscera in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling L-Threonine-13C4,15N
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling L-Threonine-¹³C₄,¹⁵N. The following procedures ensure safe operational handling and disposal of this stable isotope-labeled compound.
Personal Protective Equipment (PPE)
While L-Threonine and its stable isotope-labeled forms are generally considered non-hazardous, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2][3] The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1 compliant, with side shields to protect from splashes and airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the solid form to avoid inhalation of dust particles.[3][4] |
Operational Plan: Step-by-Step Handling and Disposal
The following workflow provides a procedural guide for the safe handling and disposal of L-Threonine-¹³C₄,¹⁵N, from reception to final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture.
-
No special precautions are required for storing stable isotopes beyond those for the unlabeled compound.
2. Handling and Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Handle the compound in a well-ventilated area. If weighing the solid form, do so in an enclosure or use a fume hood to minimize dust inhalation.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, gently sweep up the material to avoid creating dust and place it in a designated waste container.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
4. Disposal Plan:
-
As L-Threonine is non-hazardous, its stable isotope-labeled form can be disposed of as general laboratory waste, in compliance with local, state, and federal regulations.
-
Stable isotope-labeled waste does not require special handling as radioactive waste.
-
Solid waste should be placed in a sealed container and disposed of in the laboratory's solid waste stream.
-
Aqueous solutions can typically be flushed down the drain with plenty of water, provided they do not contain other hazardous materials and are permissible by local regulations.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps in the safe handling and disposal of L-Threonine-¹³C₄,¹⁵N.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
